Levorin
Description
Structure
2D Structure
Properties
CAS No. |
11014-70-3 |
|---|---|
Molecular Formula |
C59H84N2O18 |
Molecular Weight |
1109.31 |
IUPAC Name |
(23E,25E,27E,29E,31E,33E,35E)-22-[(2R,4S,5S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid |
InChI |
InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38?,43?,44?,45?,47?,48?,50?,51?,53?,54-,55+,56?,57?,59-/m0/s1 |
InChI Key |
OPGSFDUODIJJGF-LIACIYQQSA-N |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levorin; Levorine; Levorinum; Levorina; |
Origin of Product |
United States |
Foundational & Exploratory
Levorin antibiotic mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of the Antibiotic Levorin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a polyene macrolide antibiotic with potent antifungal activity. Its mechanism of action is primarily centered on the disruption of fungal cell membrane integrity. This guide provides a detailed technical overview of the core mechanisms, supported by available quantitative data, detailed experimental protocols, and visualizations of the key processes.
Core Mechanism of Action: Interaction with Ergosterol and Membrane Permeabilization
This compound, a member of the aromatic heptaene subgroup of polyene macrolides, exerts its antifungal effect through a direct physical interaction with the fungal cell membrane. The primary molecular target of this compound is ergosterol, the predominant sterol in fungal cell membranes. In contrast, it has a lower affinity for cholesterol, the main sterol in mammalian cell membranes, which accounts for its selective toxicity.
The binding of this compound to ergosterol is the critical initiating event. This interaction facilitates the formation of transmembrane channels or pores. These pores disrupt the selective permeability of the fungal cell membrane, leading to the leakage of essential intracellular components, such as ions (e.g., K+) and small organic molecules. This loss of ionic homeostasis and vital cellular contents ultimately results in fungal cell death.
The this compound complex consists of several components, including this compound A0, A2, and A3. This compound A2 is the most abundant component and is structurally identical to candicidin D[1][2].
The following diagram illustrates the proposed mechanism of action of this compound.
References
The Core of Polyene Biosynthesis in Streptomyces levoris: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces levoris is a notable producer of the polyene macrolide antibiotic, levorin. Polyenes are a critical class of antifungal agents, and understanding their biosynthesis is paramount for strain improvement, yield optimization, and the generation of novel derivatives with improved therapeutic profiles. This technical guide provides an in-depth exploration of the core biosynthetic pathway of polyenes in Streptomyces levoris, with a focus on this compound. Due to the limited specific genomic data for S. levoris, the well-characterized and highly similar candicidin biosynthetic pathway from Streptomyces griseus is used as a foundational model. This guide integrates available data on fermentation, outlines key experimental protocols, and provides visual representations of the biosynthetic and experimental workflows.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound, a polyene macrolide, is a complex process orchestrated by a Type I modular polyketide synthase (PKS) system. The pathway can be broadly divided into three key stages: initiation, elongation, and termination/modification.
Initiation
The biosynthesis is initiated with a specific starter unit, which for many aromatic polyenes like candicidin (and presumably this compound), is derived from p-aminobenzoic acid (PABA). This starter unit is activated to its CoA-thioester before being loaded onto the PKS assembly line.
Elongation
The loaded starter unit undergoes a series of condensation reactions with extender units, primarily malonyl-CoA and methylmalonyl-CoA. This process is catalyzed by a large, multi-domain PKS enzyme complex. Each module of the PKS is responsible for one cycle of chain elongation and can contain various domains that determine the structure of the growing polyketide chain, including ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and acyl carrier protein (ACP) domains. The number and arrangement of these modules dictate the final size and structure of the polyketide backbone.
Termination and Post-PKS Modifications
Once the polyketide chain reaches its full length, it is released from the PKS enzyme, often through cyclization to form the macrolactone ring. Subsequent modifications, which are crucial for the bioactivity of the final polyene antibiotic, include hydroxylation and glycosylation. A key modification for many polyenes, including this compound, is the attachment of a mycosamine sugar moiety.
Genetic Organization of the Biosynthetic Cluster
Based on the homologous candicidin (can) gene cluster from Streptomyces sp. FR-008, the this compound biosynthetic gene cluster is expected to be a large, contiguous region of DNA spanning over 100 kb. This cluster would contain the genes encoding the modular PKS, as well as enzymes for precursor biosynthesis, post-PKS modifications, regulation, and self-resistance.
A representation of the proposed organization of the this compound biosynthetic gene cluster, modeled after the candicidin cluster, is depicted below.
Caption: Proposed organization of the this compound biosynthetic gene cluster.
Quantitative Data on this compound Production
The production of this compound by Streptomyces levoris is influenced by various fermentation parameters. Optimization of the culture medium is a key strategy to enhance yield. The following tables summarize quantitative data from studies on medium optimization.
Table 1: Effect of Medium Components on this compound Biosynthesis
| Component | Initial Concentration (%) | Optimized Concentration (%) | Change in this compound Yield |
| Glucose | 1.5 | 1.8 | \multirow{4}{*}{+38%} |
| Starch | 2.0 | 2.5 | |
| (NH₄)₂SO₄ | 0.6 | 0.7 | |
| KH₂PO₄ | 0.005 | 0.004 |
Source: Adapted from studies on the optimization of synthetic medium for S. levoris 99/23.
Table 2: Influence of Inorganic Phosphate on this compound Biosynthesis
| Phosphate Concentration (mM) | This compound Biosynthesis Repression (%) |
| 0.04 | 0 (Optimal) |
| 4.0 | 90 |
Source: Data indicating the repressive effect of high phosphate concentrations on this compound production.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of polyene biosynthesis in Streptomyces.
Protocol 1: Gene Knockout in Streptomyces using PCR-Targeting
This protocol describes a method for creating a targeted gene deletion in Streptomyces using a PCR-based approach followed by homologous recombination.
Workflow Diagram:
Caption: Workflow for gene knockout in Streptomyces.
Methodology:
-
Primer Design: Design primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to a disruption cassette (e.g., an apramycin resistance gene).
-
PCR Amplification: Amplify the disruption cassette using the designed primers to generate a linear DNA fragment with flanking homology arms.
-
Preparation of E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying a cosmid containing the target Streptomyces genomic region and expressing the Red/ET recombination system.
-
Electroporation: Co-transform the prepared E. coli cells with the purified PCR product.
-
Recombination and Selection: Allow for recombination to occur, where the target gene on the cosmid is replaced by the disruption cassette. Select for recombinant cosmids.
-
Cosmid Isolation and Verification: Isolate the recombinant cosmid and verify the correct gene replacement by PCR and restriction digestion.
-
Intergeneric Conjugation: Transfer the recombinant cosmid from E. coli to the desired Streptomyces levoris strain via intergeneric conjugation.
-
Selection of Mutants: Select for Streptomyces exconjugants that have undergone a double crossover event, resulting in the replacement of the chromosomal gene with the disruption cassette.
-
Verification: Confirm the gene knockout in Streptomyces by PCR analysis of genomic DNA and Southern blotting.
Protocol 2: Heterologous Expression of a Polyketide Synthase Cluster
This protocol outlines the steps for expressing a PKS gene cluster in a heterologous Streptomyces host.
Workflow Diagram:
Caption: Workflow for heterologous expression of a PKS cluster.
Methodology:
-
Gene Cluster Acquisition: Isolate the entire PKS gene cluster from the native producer or amplify it from genomic DNA.
-
Vector Construction: Clone the gene cluster into a suitable Streptomyces expression vector (e.g., an integrative or replicative plasmid) under the control of a strong, constitutive, or inducible promoter.
-
Transformation of E. coli: Transform the expression construct into a suitable E. coli strain for plasmid propagation and methylation (if necessary for conjugation).
-
Conjugation into Streptomyces Host: Transfer the expression vector into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.
-
Cultivation: Grow the recombinant Streptomyces strain in an appropriate production medium.
-
Induction: If an inducible promoter is used, add the inducer at the appropriate growth phase to trigger the expression of the PKS gene cluster.
-
Metabolite Extraction: After a suitable incubation period, harvest the culture and extract the secondary metabolites from the mycelium and/or the culture broth using an appropriate solvent (e.g., methanol, ethyl acetate).
-
Analysis: Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of the expected polyketide.
Protocol 3: HPLC Analysis of this compound
This protocol provides a general method for the quantification of this compound from culture extracts.
Methodology:
-
Sample Preparation:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract this compound from the mycelium using a suitable solvent like methanol or a mixture of methanol and water.
-
Extract the supernatant with a solvent such as n-butanol.
-
Evaporate the solvent and redissolve the extract in a suitable solvent for HPLC analysis.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the characteristic absorption maxima of this compound (approximately 362, 382, and 404 nm).
-
Quantification: Use a standard curve prepared with purified this compound to quantify the concentration in the samples.
-
Regulatory Mechanisms
The biosynthesis of polyenes in Streptomyces is tightly regulated at multiple levels.
-
Phosphate Repression: As indicated in Table 2, high concentrations of inorganic phosphate strongly repress this compound biosynthesis. This is a common regulatory mechanism for secondary metabolite production in Streptomyces.[1]
-
Pathway-Specific Regulators: The biosynthetic gene cluster typically contains one or more regulatory genes (e.g., levR) that act as transcriptional activators for the other genes in the cluster.
-
Global Regulators: Pleiotropic regulators that respond to nutritional signals and cellular stress also play a role in controlling the onset and level of antibiotic production.
Signaling Pathway Diagram:
Caption: A simplified model of the regulatory cascade controlling this compound biosynthesis.
Conclusion
The biosynthesis of this compound in Streptomyces levoris is a complex and highly regulated process, characteristic of polyene production in actinomycetes. While specific genomic information for the this compound pathway is still emerging, comparative analysis with the candicidin biosynthetic cluster provides a robust framework for understanding its genetic and enzymatic basis. The optimization of fermentation conditions, particularly phosphate levels, is crucial for maximizing yield. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and engineer polyene biosynthesis in S. levoris for the development of novel and improved antifungal agents. Future research, including whole-genome sequencing of S. levoris, will undoubtedly provide more precise insights into the this compound biosynthetic machinery and its regulation.
References
Levorin: A Technical Guide to the Polyene Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levorin is a polyene macrolide antibiotic with significant antifungal activity. First discovered and characterized by Soviet scientists, it belongs to the heptaene subgroup of polyenes, a class of molecules known for their broad-spectrum efficacy against fungi. This document provides a comprehensive technical overview of this compound, including its history, chemical properties, mechanism of action, biosynthesis, and antifungal activity. Detailed experimental methodologies for key analytical procedures are also presented, alongside visualizations of its mechanism and discovery workflow to facilitate a deeper understanding for research and development professionals.
Discovery and History
This compound was discovered in the Soviet Union by a team of scientists that included V. A. Tsyganov. The producing organism was identified as Actinomyces levoris, a species now generally classified under the genus Streptomyces. The initial research demonstrated that the substance produced by the microorganism was a complex of antifungal compounds.
Subsequent work led to the separation and characterization of the primary components of the this compound complex. The crude antibiotic, initially referred to as 26/1, was found to be a mixture of several related heptaene macrolides. The principal components were designated this compound A and this compound B. Further research on different strains, such as S. levoris 99/23, revealed a more complex composition, identifying components A0, A1, A2, A3, A4, and two other unidentified molecules.[1][2][3] this compound A3 has been noted for being a more active and less toxic component of the complex.[2]
Chemical Structure and Properties
This compound is a member of the aromatic subgroup of heptaene macrolide antibiotics. Its structure is characterized by a large macrolide ring, a polyene chromophore with seven conjugated double bonds, and a p-aminoacetophenone and mycosamine moiety. The different components of the this compound complex, such as this compound A and B, have distinct molecular formulas.
Table 1: Physicochemical Properties of this compound Components
| Property | This compound A | This compound B | This compound Complex (from S. levoris 99/23) |
| Molecular Formula | C59H93O22N2 | Not explicitly defined in reviewed literature | Not applicable |
| Appearance | Amorphous yellow solid | Not explicitly defined in reviewed literature | Amorphous yellow solid |
| Purity | Not specified | Not specified | 96% |
| Activity | Not specified | Not specified | 24,000 IU/mg |
| UV Absorption Maxima (λmax) | Not specified | Not specified | 362 nm, 382 nm, 404 nm |
| Solubility | Typical for heptaenes | Typical for heptaenes | Typical for heptaenes |
| Amphotericity | Amphoteric | Amphoteric | Not specified |
Biosynthesis
The biosynthesis of polyene macrolides like this compound generally follows the polyketide pathway. The macrolide ring is assembled from acetate and propionate precursors.[4] Studies on Streptomyces levoris have shown that the incorporation of labeled acetate and propionate into the different components of the this compound complex varies over the course of fermentation.[4] Initially, these precursors are primarily incorporated into fatty acids.[4] As the cultivation progresses into the idiophase (the phase of secondary metabolite production), the rate of incorporation into the this compound components, particularly A2 and A3, significantly increases.[4]
Caption: Simplified overview of the this compound biosynthesis pathway.
Mechanism of Action
This compound, like other polyene antibiotics, exerts its antifungal effect by targeting the fungal cell membrane. The primary mechanism involves the formation of ion channels through the membrane. This process is initiated by the binding of this compound to ergosterol, the principal sterol in fungal cell membranes. The formation of these channels disrupts the selective permeability of the membrane, leading to the leakage of essential ions and small molecules, which ultimately results in fungal cell death.
Caption: The mechanism of action of this compound on the fungal cell membrane.
Antifungal Spectrum and Activity
This compound exhibits a broad spectrum of activity against various fungal species. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 2: In Vitro Antifungal Activity of this compound (MIC in µg/mL)
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 0.03 - 25 |
| Torulopsis glabrata (Candida glabrata) | 0.03 - 25 |
| Aspergillus niger | 0.03 - 25 |
| Trichophyton mentagrophytes | 0.03 - 25 |
| Trichophyton soudanense | 0.03 - 25 |
Data from Cayman Chemical product information, citing in vitro studies.
Experimental Protocols
Isolation and Purification of this compound Components
A key technique used in the initial separation of this compound A and B was counter-current distribution. This method separates compounds based on their differential partitioning between two immiscible liquid phases.
Protocol: Counter-Current Distribution for this compound Separation
-
Solvent System Preparation: Prepare a suitable two-phase solvent system. A common system for polyene antibiotics is chloroform-methanol-water in various ratios. The specific ratio must be optimized for this compound separation.
-
Apparatus Setup: Utilize a Craig counter-current distribution apparatus, which consists of a series of interconnected tubes.
-
Sample Loading: Dissolve the crude this compound extract in a small volume of the lower phase of the solvent system and load it into the first tube of the apparatus.
-
Extraction and Transfer:
-
Add the upper phase to the first tube, shake to allow for partitioning of the components between the two phases, and then allow the phases to separate.
-
Transfer the upper phase to the next tube, which contains fresh lower phase.
-
Add fresh upper phase to the first tube.
-
Repeat this cycle of shaking, settling, and transferring for a predetermined number of transfers.
-
-
Fraction Collection: After the desired number of transfers, collect the contents of each tube separately.
-
Analysis: Analyze the fractions for the presence of this compound components using spectrophotometry or other suitable analytical techniques to determine the distribution and purity of each component.
Spectrophotometric Quantification of this compound
The concentration of this compound can be determined spectrophotometrically due to the characteristic UV-Vis absorption of its heptaene chromophore.
Protocol: UV-Vis Spectrophotometry
-
Solvent Selection: Choose a suitable solvent in which this compound is soluble and that is transparent in the UV-Vis region of interest (e.g., methanol, ethanol).
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Preparation: Dissolve the this compound sample in the chosen solvent to obtain a concentration within the linear range of the assay.
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan the appropriate wavelength range (e.g., 300-450 nm).
-
Use the solvent as a blank to zero the instrument.
-
-
Measurement: Measure the absorbance of the standard and sample solutions at the absorption maxima (λmax) of this compound (approximately 362, 382, and 404 nm).
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Use the absorbance of the sample solution to determine its concentration from the calibration curve.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various fungal species can be determined using the broth microdilution method.
Protocol: Broth Microdilution MIC Assay
-
Media Preparation: Prepare a suitable liquid medium for fungal growth, such as RPMI-1640.
-
Drug Dilution: Prepare a series of twofold dilutions of this compound in the growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal test strain.
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a positive control well (no drug) and a negative control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control well.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.
Caption: General workflow from the discovery to the biological evaluation of this compound.
Conclusion
This compound remains a significant member of the polyene macrolide family of antibiotics. Its discovery in the Soviet Union marked an important contribution to the arsenal of antifungal agents. With a mechanism of action centered on the disruption of fungal cell membrane integrity, it continues to be a subject of interest for researchers. This guide has provided a technical overview of its history, chemistry, and biological activity, along with foundational experimental protocols to aid in its further study and potential development. Further research into the specific biosynthetic pathways and the individual activities of its various components could open new avenues for the development of novel antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
An in-depth examination of the primary research articles detailing the discovery, isolation, and biosynthesis of the polyene macrolide antibiotic, Levorin.
This technical guide provides a comprehensive overview of the seminal research that led to the discovery and characterization of this compound, a polyene macrolide antibiotic. The information is compiled and synthesized from the foundational primary research articles, offering researchers, scientists, and drug development professionals a detailed account of the experimental methodologies and quantitative data associated with this compound's discovery.
Isolation and Characterization of this compound A and B
The initial discovery and characterization of this compound were reported in a 1965 paper by Borowski, Malyshkina, Soloviev, and Zimiński. Their work detailed the isolation of two components, designated this compound A and this compound B, from the fermentation broth of Streptomyces levoris. The researchers employed a multi-step purification process involving chemical precipitation, countercurrent distribution, and chromatography to separate and purify these components. Subsequent characterization was performed using spectrophotometry.[1]
Experimental Protocols
1.1.1. Cultivation of Streptomyces levoris
While the original 1965 publication does not provide a detailed cultivation protocol, typical methods for the cultivation of Streptomyces species during that era involved the use of complex nutrient media. A general protocol for the cultivation of Streptomyces levoris can be inferred from common practices for actinomycete fermentation.
-
Culture Medium: A suitable medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar) or a similar complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and essential minerals, would have been used. The pH of the medium is typically adjusted to around 7.0 before sterilization.
-
Inoculation and Fermentation: A seed culture of Streptomyces levoris would be prepared and used to inoculate a larger volume of sterile fermentation medium. The fermentation would be carried out in shaken flasks or a fermenter at a controlled temperature, typically around 28°C, with aeration to support the growth of the aerobic actinomycete.[2][3] The fermentation would proceed for several days to allow for the production of the antibiotic.
1.1.2. Isolation and Purification of this compound A and B
The following is a reconstructed protocol based on the techniques mentioned in the primary literature.[1]
-
Chemical Precipitation: The fermentation broth containing this compound was likely treated with a suitable solvent (e.g., methanol, acetone) to precipitate the crude antibiotic complex. This initial step serves to concentrate the active compounds from the large volume of the culture medium.
-
Countercurrent Distribution: The crude precipitate was then subjected to countercurrent distribution, a liquid-liquid extraction technique used to separate compounds based on their differential partitioning between two immiscible liquid phases.[4][5][6] A series of extractions would have been performed to achieve a preliminary separation of this compound A and B from other components of the crude extract.
-
Chromatography: Further purification of the this compound fractions obtained from countercurrent distribution was achieved through chromatography. While the specific type of chromatography is not detailed in the available information, column chromatography using adsorbents like silica gel or alumina was a common technique at the time for separating closely related organic molecules.
Data Presentation: Physicochemical Properties of this compound
Quantitative data from the characterization of this compound are summarized below.
| Property | This compound | This compound A0 |
| Molecular Formula | C59H84N2O18[7][8][9] | C59H84N2O17[10] |
| Molecular Weight | 1109.32 g/mol [7][8][11] | 1093.32 g/mol [10] |
| Elemental Analysis | C: 63.88%, H: 7.63%, N: 2.53%, O: 25.96%[7] | C: 64.82%, H: 7.74%, N: 2.56%, O: 24.88%[10] |
Note: The available search results did not yield specific quantitative data for this compound A and B separately from the 1965 paper, but provided data for "this compound" and a component "this compound A0". It is likely that this compound A and B are major components of the "this compound" complex.
Mandatory Visualization: this compound Isolation Workflow
Caption: Workflow for the isolation and purification of this compound A and B.
Biosynthesis of this compound Components
A 1980 study by Malkov, Golubeva, and L'vova investigated the biosynthesis of this compound components using radiolabeled precursors.[12] This research provided insights into the metabolic pathways leading to the formation of the complex this compound molecule.
Experimental Protocols
2.1.1. Radiolabeling Experiment
The following protocol is based on the abstract of the 1980 publication and general methodologies for radiolabeling studies in Streptomyces.
-
Cultivation: Streptomyces levoris was cultivated in a suitable medium.
-
Introduction of Labeled Precursors: At different time points during the cultivation, the cultures were supplemented with ¹⁴C-labeled acetate and ¹⁴C-labeled propionate. These small molecules are known precursors for the biosynthesis of polyketides, the class of natural products to which this compound belongs.
-
Sampling and Analysis: Samples were taken from the culture at various time intervals after the addition of the radiolabeled precursors. The this compound components were extracted and separated. The amount of radioactivity incorporated into each component was then quantified using a scintillation counter or a similar instrument.
Data Presentation: Incorporation of Labeled Precursors
The abstract of the 1980 paper provides a qualitative summary of the incorporation of radiolabeled precursors over time. While the specific quantitative data (e.g., in counts per minute or disintegrations per minute) is not available in the searched literature, the key findings are presented in a structured format below.
| Time Interval | Observation |
| First 12 hours | Low rate of incorporation of labeled precursors into this compound components A0, A1, A2, and A3.[12] |
| 24 hours onwards | The level of ¹⁴C-propionate incorporation into all this compound components was higher than that of ¹⁴C-acetate.[12] |
| 36 to 48 hours | The rate of incorporation of the carboxyl and methyl groups of the labeled precursors into the this compound components increased.[12] |
| 48 hours | The maximum rate of incorporation of acetate and propionate into components A0 and A1 was observed.[12] |
| 48 to 72 hours | Radioactivity of components A0 and A1 was constant and then gradually decreased.[12] |
| After 72 hours | The rate of incorporation of radioactive precursors into components A2 and A3 markedly increased.[12] |
| 72 to 96 hours | The incorporation rate of the labeled precursors for components A2 and A3 was constant and then gradually decreased.[12] |
| After 96 hours | The rate of 2-¹⁴C-propionate incorporation into the this compound components was higher than that of 1-¹⁴C-propionate incorporation.[12] |
Mandatory Visualization: this compound Biosynthesis Pathway Logic
Caption: Logical flow of precursors in the biosynthesis of this compound components.
References
- 1. Isolation and characterization of this compound A and B, the heptaene macrolide antifungal antibiotics of "aromatic" subgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces levoris – Microbial Culture Collection of Antibiotic Producers [mccap.org.ua]
- 3. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Countercurrent distribution studies on hamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Countercurrent distribution - Wikipedia [en.wikipedia.org]
- 6. Differentiation and separation of the tetracycline antibiotics by countercurrent distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. This compound | C59H84N2O18 | CID 131750179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. medkoo.com [medkoo.com]
- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. [Biosynthesis of the components of this compound and fatty acids in the process of Str. levoris cultivation] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Levorin Complex: Components, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Levorin complex, a potent antifungal agent produced by Streptomyces levoris, represents a significant area of study in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the core components of the this compound complex, detailing their physicochemical and biological properties. It outlines detailed experimental protocols for the isolation, separation, and characterization of these components, employing modern analytical techniques. Furthermore, this guide elucidates the mechanism of action of this compound, including a depiction of the associated signaling pathway, and presents a logical workflow for its comprehensive analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, mycology, and pharmaceutical development.
Core Components of the this compound Complex
The this compound complex is a mixture of aromatic heptaene macrolide antibiotics. The primary components that have been identified and characterized are this compound A0, this compound A1, this compound A2, and this compound A3. It is noteworthy that this compound A2 is structurally identical to Candicidin D, a well-studied polyene macrolide.[1] The relative abundance of these components can vary, with this compound A2 typically being the most abundant.[1]
Physicochemical Properties
The quantitative data for the major components of the this compound complex are summarized in the table below. These properties are crucial for the development of analytical methods and for understanding the structure-activity relationships of these compounds.
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound A0 | C₅₉H₈₄N₂O₁₇ | 1093.32[2] | Aromatic heptaene macrolide |
| This compound A1 | C₅₉H₈₄N₂O₁₇ | 1092.58[1] | Aromatic heptaene macrolide |
| This compound A2 (Candicidin D) | C₅₉H₈₄N₂O₁₈ | 1109.31[1] | Aromatic heptaene macrolide |
| This compound A3 | C₅₉H₈₆N₂O₁₈ | 1110.59[1][2] | Aromatic heptaene macrolide |
Note: The UV-Vis absorption spectra of all major components of this compound exhibit the characteristic pattern of a heptaene chromophore, which is fundamental to their biological activity.[1]
Biological Properties and Mechanism of Action
The this compound complex exhibits potent antifungal activity against a broad spectrum of pathogenic fungi, including various species of Candida, Aspergillus, and Trichophyton. The primary mechanism of action for polyene macrolides like this compound involves the disruption of the fungal cell membrane.
Signaling Pathway of Antifungal Action
The antifungal activity of the this compound complex is initiated by its high affinity for ergosterol, the primary sterol in fungal cell membranes. This interaction leads to the formation of pores or ion channels in the membrane, disrupting its integrity and leading to cell death. This process can be visualized as a signaling cascade that culminates in the loss of cellular homeostasis.
Experimental Protocols
The comprehensive analysis of the this compound complex involves a multi-step process encompassing isolation, separation, and structural elucidation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the characterization of the this compound complex and its components.
High-Performance Liquid Chromatography (HPLC) for Component Separation
Objective: To separate the individual components of the this compound complex for quantification and further characterization.
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable for this analysis.
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typically employed. The pH of the aqueous buffer should be optimized to achieve the best separation.
Gradient Program:
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 70%) over a period of 30-40 minutes.
-
Hold at the high acetonitrile concentration for a short period to elute all components.
-
Return to the initial conditions and allow the column to re-equilibrate.
Detection: The DAD should be set to monitor a range of wavelengths, typically from 300 to 450 nm, to capture the characteristic absorbance of the heptaene chromophore.
Sample Preparation: Dissolve the purified this compound complex in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), and filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To determine the detailed chemical structure and stereochemistry of the individual this compound components.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for resolving the complex spectra of these macrolides.
Sample Preparation: Dissolve a purified this compound component (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
Experiments: A suite of 1D and 2D NMR experiments should be performed:
-
1D ¹H and ¹³C NMR: To identify the types and numbers of protons and carbons.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the molecular backbone.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
Mass Spectrometry (MS) for Molecular Weight Determination
Objective: To accurately determine the molecular weight and elemental composition of the this compound components.
Instrumentation: High-resolution mass spectrometry (HRMS), such as Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap MS, is recommended.
Sample Preparation: The purified this compound component is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).
Analysis: The mass spectrometer will provide the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻), which can be used to calculate the elemental formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.
Conclusion
This technical guide has provided a detailed overview of the this compound complex, a promising source of antifungal compounds. By understanding the individual components, their properties, and the methods for their analysis, researchers can better explore the therapeutic potential of this natural product. The provided experimental protocols and workflows offer a solid foundation for the systematic investigation of the this compound complex and other related polyene macrolides. Further research into the specific signaling pathways and structure-activity relationships of the individual this compound components will be crucial for the development of novel and more effective antifungal drugs.
References
The Antifungal Spectrum of the Levorin Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Levorin complex, a member of the polyene macrolide class of antibiotics, exhibits a broad spectrum of antifungal activity. Produced by Streptomyces levoris, this complex is structurally and functionally similar to other aromatic heptaenes like Candicidin, with this compound A2 being identical to Candicidin D.[1][2] Like all polyenes, this compound's primary mechanism of action involves binding to ergosterol, a principal sterol in the fungal cell membrane. This interaction leads to the formation of pores or ion channels, disrupting membrane integrity, causing leakage of essential intracellular contents, and ultimately leading to fungal cell death.[2][3][4] This technical guide provides a detailed overview of the antifungal spectrum of the this compound complex, methodologies for its evaluation, and the key signaling pathways implicated in the fungal response to the membrane damage it induces.
Data Presentation: Antifungal Spectrum
Quantitative data on the antifungal activity of the this compound complex is limited in publicly available literature. However, its in vitro efficacy has been established against a range of pathogenic yeasts and filamentous fungi. The data presented below includes the known activity of the this compound complex and, for comparative purposes, representative data for Amphotericin B, a widely studied polyene antifungal.
Table 1: In Vitro Antifungal Activity of this compound Complex
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.03 - 25 |
| Torulopsis glabrata (now Candida glabrata) | 0.03 - 25 |
| Aspergillus niger | 0.03 - 25 |
| Trichophyton mentagrophytes | 0.03 - 25 |
| Trichophyton soudanense | 0.03 - 25 |
Data sourced from publicly available supplier technical documents.
Table 2: Comparative In Vitro Antifungal Activity of Amphotericin B
For a broader context of polyene activity, the following table summarizes typical Minimum Inhibitory Concentration (MIC) values for Amphotericin B against a wide range of fungal pathogens. These values are indicative of the spectrum expected from a polyene macrolide.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Yeasts | |||
| Candida albicans | 0.25 - 1 | 0.5 | 1.0[5][6] |
| Candida glabrata | 0.12 - 2 | 0.5 | 1.0 |
| Candida parapsilosis | 0.12 - 2 | 0.5 | 1.0 |
| Candida tropicalis | 0.25 - 2 | 0.5 | 1.0 |
| Candida krusei | 0.25 - 4 | 1.0 | 2.0 |
| Cryptococcus neoformans | 0.06 - 1.0 | 0.25 | 0.5[7] |
| Cryptococcus gattii | 0.125 - 1.0 | 0.25 | 0.25[7] |
| Molds | |||
| Aspergillus fumigatus | 0.12 - 2.0 | 0.5 | 1.0[8] |
| Aspergillus flavus | 0.25 - 2.0 | 1.0 | 2.0 |
| Aspergillus niger | 0.5 - 2.0 | 1.0 | 2.0[9] |
| Aspergillus terreus | 0.5 - >8.0 | 1.0 | 2.0 |
| Dermatophytes | |||
| Trichophyton rubrum | 0.06 - 4.0 | 1.0 | 2.0 |
| Trichophyton mentagrophytes | 0.03 - 4.0 | 0.5 | 2.0 |
| Microsporum canis | 0.06 - 4.0 | 0.5 | 2.0 |
| Epidermophyton floccosum | 0.03 - 2.0 | 0.25 | 1.0 |
Note: MIC values can vary based on testing methodology (CLSI/EUCAST), specific strain characteristics, and laboratory conditions. The data presented is a representative summary from various sources.[6][8][10][11][12]
Mechanism of Action and Fungal Signaling Response
The primary mechanism of action for the this compound complex is the targeted disruption of the fungal cell membrane. This process and the subsequent cellular response are outlined below.
Primary Antifungal Action: Membrane Disruption
This compound, a heptaene polyene, possesses a high affinity for ergosterol, the predominant sterol in fungal cell membranes. It has a comparatively lower affinity for cholesterol, the primary sterol in mammalian cell membranes, which forms the basis of its selective toxicity.[4] The binding of this compound to ergosterol leads to the formation of transmembrane channels or pores. This pore formation compromises the membrane's integrity, resulting in the leakage of monovalent ions (K⁺, Na⁺) and other essential small molecules, leading to depolarization and, ultimately, cell death.[13]
Primary mechanism of this compound action on the fungal cell membrane.
Fungal Stress Response: Signaling Pathways
The membrane damage and cell wall stress inflicted by polyenes like this compound trigger compensatory salvage pathways within the fungus. The two primary pathways activated are the Cell Wall Integrity (CWI) pathway and the High-Osmolarity Glycerol (HOG) pathway. These pathways attempt to remodel the cell wall to counteract the damage.
The CWI pathway is a critical signaling cascade that responds to cell wall stressors. It is a highly conserved MAP kinase (MAPK) pathway in fungi.[3][14][15]
The fungal Cell Wall Integrity (CWI) stress response pathway.
The HOG pathway is another MAPK cascade that responds to various environmental stresses, including osmotic stress and membrane damage.[16][17][18]
The fungal High-Osmolarity Glycerol (HOG) stress response pathway.
Experimental Protocols
The in vitro activity of the this compound complex is primarily determined using standardized antifungal susceptibility testing methods. Cytotoxicity against mammalian cells is assessed to determine its therapeutic index.
Antifungal Susceptibility Testing: Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for yeasts and filamentous fungi.[19][20]
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the this compound complex.
-
Materials:
-
96-well sterile microtiter plates.
-
This compound complex powder.
-
Dimethyl sulfoxide (DMSO) for stock solution.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Fungal isolates (e.g., Candida albicans ATCC 90028 as a quality control).
-
Spectrophotometer or microplate reader.
-
Sterile saline, sterile water.
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., at 1600 µg/mL).
-
Drug Dilution: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of concentrations (e.g., 16 to 0.03 µg/mL).
-
Inoculum Preparation:
-
For yeasts, grow the isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL per well.
-
For molds, grow the isolate on Potato Dextrose Agar until sporulation. Harvest conidia and adjust the suspension in RPMI-1640 to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL per well.
-
-
Inoculation: Add the prepared fungal inoculum to each well containing the this compound dilutions. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or up to 72 hours (for some molds), depending on the growth rate of the organism.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and 100% for molds) compared to the drug-free growth control. This can be assessed visually or by using a microplate reader at 530 nm.
-
References
- 1. Candicidin and other polyenic antifungal antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Candicidin | C59H84N2O18 | CID 10079874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic analysis of the Candida albicans kinome reveals environmentally contingent protein kinase-mediated regulation of filamentation and biofilm formation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibilities among Different Serotypes of Cryptococcus gattii and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Activities of 10 Antifungal Drugs against 508 Dermatophyte Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. In vitro activities of antifungal drugs against dermatophytes isolated in Tokat, Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The polyene antifungal candicidin is selectively packaged into membrane vesicles in Streptomyces S4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current understanding of HOG-MAPK pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Putative Membrane Receptors Contribute to Activation and Efficient Signaling of Mitogen-Activated Protein Kinase Cascades during Adaptation of Aspergillus fumigatus to Different Stressors and Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 20. benchchem.com [benchchem.com]
Biophysical Properties of Levorin Channels: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct biophysical data for channels formed specifically by the polyene antibiotic Levorin are scarce in publicly accessible literature. This guide synthesizes the well-documented properties of channels formed by analogous and structurally related polyene macrolides, primarily Amphotericin B (AmB) and Nystatin, to provide a comprehensive technical overview of the expected biophysical characteristics of this compound channels.
Introduction to Polyene Macrolide Channels
This compound is a polyene macrolide antibiotic, a class of molecules renowned for their potent antifungal activity. This activity stems from their ability to self-assemble within the plasma membranes of target cells, forming ion-permeable pores or channels.[1][2] These channels disrupt the cellular membrane's integrity and dissipate critical ion gradients, leading to leakage of cytoplasmic contents and ultimately, cell death.[3] The formation and stability of these channels are critically dependent on the presence of sterols, such as ergosterol in fungal membranes, which accounts for their selective toxicity.[4][5]
This guide details the core biophysical properties of these channels, including ion selectivity, conductance, and gating kinetics, based on studies of archetypal polyenes. We also provide standardized experimental protocols for their characterization and visual diagrams of key processes.
Core Biophysical Properties of Polyene Channels
The function of a polyene channel is defined by its fundamental biophysical properties, which dictate the rate and selectivity of ion passage across the membrane.
Polyene channels exhibit complex and variable ion selectivity, which can be modulated by environmental factors, most notably pH.[6] This variability is attributed to the ionizable carboxyl and amino groups present on the polyene molecule, which influence the electrostatic environment of the pore's entrances.[6][7]
Under certain conditions, Amphotericin B channels are strongly selective for anions over cations.[8] However, at neutral or alkaline pH, they become cation-selective.[6] The permeability to cations appears to be dependent on the presence of permeant anions, suggesting a mechanism where a cation can only enter a channel already occupied by an anion.[8] Compared to Amphotericin B and Nystatin, this compound has been reported to form channels with lower anionic selectivity.[9]
Table 1: Ion Permeability Ratios for Amphotericin B Channels Under Various Conditions
| Ion Pair | Permeability Ratio (Pcation/Panion) | Experimental Conditions | Reference |
| K+/Cl- | ~0.1 | Neutral pH (7.0), Ergosterol-containing membrane | [10] |
| K+/Cl- | > 1.0 | Alkaline pH (11.0), Ergosterol-containing membrane | [6] |
| Na+/Cl- | ~0.08 | Neutral pH (7.0), Ergosterol-containing membrane | [8] |
| K+/Cl- | < 0.1 | Acidic pH (2.8), Ergosterol-containing membrane | [6] |
Note: Data presented is for Amphotericin B as a representative polyene channel. Ratios are approximate and can vary with lipid composition and ion concentration.
The single-channel conductance (γ) of polyene channels is a measure of their ion throughput capacity. This property is influenced by the membrane's lipid and sterol composition, the type and concentration of electrolyte, and the transmembrane voltage.[1][10]
Table 2: Single-Channel Conductance of Representative Polyene Channels
| Polyene Antibiotic | Single-Channel Conductance (γ) | Experimental Conditions | Reference |
| Amphotericin B | ~500 pS | 200 mM KCl, pH 7.0, Phosphatidylcholine membrane | [10] |
| Amphotericin B | ~250 pS | 200 mM KCl, pH 6.0, Phosphatidylcholine membrane | [10] |
| Amphotericin B | 20 - 70 pS | 1 M KCl, Ergosterol-containing membrane | [11] |
| Nystatin | 10 - 40 pS | 1 M KCl, Ergosterol-containing membrane | [7] |
Note: Conductance values are highly dependent on experimental conditions. The values shown are illustrative of the typical range observed.
Polyene channels exhibit stochastic transitions between open (conducting) and closed (non-conducting) states, a process known as gating. The stability of the open state is influenced by electrostatic interactions between the antibiotic molecules forming the channel.[7] Chemical modification or pH shifts that neutralize the charges on the AmB molecule increase the probability of the channel being in a non-conducting state.[7] Conversely, a higher concentration of cholesterol in the membrane can stabilize the channel and favor the open state.[7] The kinetics of Nystatin and Amphotericin B channels are reported to be similar, characterized by distinct current jumps and dwell times in the open state.[4]
Molecular Architecture and Channel Formation
The precise molecular architecture of polyene channels is an area of active research. The most widely accepted model is the "barrel-stave" model, where several polyene molecules and sterols assemble into a ring-like structure forming a central aqueous pore.[4] More recent evidence from solid-state NMR and molecular dynamics simulations suggests that Amphotericin B assembles into a stable seven-molecule channel.[12]
The formation process involves the partitioning of polyene monomers into the lipid bilayer, followed by their aggregation with sterol molecules to form half-pores. The union of two half-pores from opposing leaflets of the bilayer creates the complete transmembrane channel.[4]
Modulation of Channel Activity
The channel-forming activity of polyenes is not static but is modulated by the physicochemical properties of the host membrane.
-
Sterol Content: The presence of sterols (ergosterol in fungi, cholesterol in mammals) is the primary determinant of polyene activity and is crucial for stabilizing the channel structure.[1][4]
-
Phospholipid Composition: The shape and acyl chain properties of phospholipids can affect the stability of the polyene-lipid complexes that form the pore.[1][2]
-
Membrane Dipole Potential: The intrinsic electrical potential within the lipid bilayer can alter the single-channel conductance of polyene pores.[1][11]
-
pH: As discussed, pH modulates both the conductance and ion selectivity of the channels by altering the ionization state of the polyene molecules.[6][10]
Experimental Protocols
The gold standard for characterizing the biophysical properties of ion channels, including those formed by polyenes, is electrophysiology using planar lipid bilayers.
This protocol describes the formation of a solvent-free lipid bilayer and the recording of single-channel currents induced by a polyene antibiotic.[13]
A. Materials and Reagents:
-
Bilayer workstation with anti-vibration table.
-
Low-noise patch-clamp amplifier and data acquisition system.
-
Ag/AgCl electrodes.
-
Teflon cup and chamber with a small aperture (~100-200 µm diameter).
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).
-
Ergosterol or cholesterol stock solution.
-
Polyene antibiotic (e.g., this compound, Amphotericin B) stock solution in DMSO.
-
Electrolyte solution (e.g., buffered 1 M KCl, pH 7.4).
B. Methodology:
-
Chamber Setup: Assemble the Teflon cup and chamber. Fill both cis (cup) and trans (chamber) compartments with the electrolyte solution. Connect the headstage to the cis chamber and the ground electrode to the trans chamber.
-
Aperture Pre-treatment: Apply a small amount of hexadecane or lipid solution to the aperture to ensure proper bilayer formation.
-
Bilayer Formation: Using the painting technique or monolayer apposition, form a stable lipid bilayer across the aperture.[2] Monitor the capacitance of the membrane to confirm bilayer formation (typically ~0.7 µF/cm²).
-
Polyene Addition: Add a small aliquot of the polyene stock solution to the cis chamber to achieve the desired final concentration (typically in the nM to µM range).[7] Stir gently.
-
Data Acquisition: Apply a constant holding potential (e.g., +100 mV) and record the current. The spontaneous insertion of polyene molecules and formation of channels will appear as discrete, step-like increases in current.
-
Characterization:
-
Conductance: Measure the amplitude of the current steps (i) at various holding potentials (V). Calculate single-channel conductance using Ohm's law (γ = i/V).
-
Selectivity: Establish a salt gradient across the bilayer (e.g., 1 M KCl cis vs. 0.1 M KCl trans). Measure the reversal potential (Erev), the voltage at which no net current flows. Calculate the permeability ratio using the Goldman-Hodgkin-Katz (GHK) equation.
-
Kinetics: Record long stretches of data to analyze the open and closed dwell times of the channels, which provides insight into the gating mechanism.
-
Conclusion
The channels formed by polyene macrolides like this compound are complex molecular assemblies whose biophysical properties are intricately linked to the composition of the host membrane. While detailed data for this compound itself is limited, the extensive research on Amphotericin B and Nystatin provides a robust framework for understanding its mechanism of action. These channels exhibit variable ion selectivity and conductance, which are modulated by factors such as pH and membrane sterol content. The continued study of these properties using techniques like planar lipid bilayer electrophysiology is crucial for the development of new antifungal agents with improved efficacy and reduced toxicity. Future research should focus on direct characterization of this compound channels to elucidate any unique biophysical features.
References
- 1. Investigation of channel-forming activity of polyene macrolide antibiotics in planar lipid bilayers in the presence of dipole modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Channel-Forming Activity of Polyene Macrolide Antibiotics in Planar Lipid Bilayers in the Presence of Dipole Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. The molecular mechanism of Nystatin action is dependent on the membrane biophysical properties and lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How do ionic channel properties depend on the structure of polyene antibiotic molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of anion-cation selectivity of amphotericin B channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dependence of Ion Channel Properties Formed by Polyene Antibiotics Molecules on the Lactone Ring Structure | Semantic Scholar [semanticscholar.org]
- 10. pH regulation of amphotericin B channels activity in the bilayer lipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Channel-Forming Activity of Polyene Macrolide Antibiotics in Planar Lipid Bilayers in the Presence of Dipole Modifiers - Efimova - Acta Naturae [actanaturae.ru]
- 12. Amphotericin B assembles into seven-molecule ion channels: An NMR and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single channel analysis of membrane proteins in artificial bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Levorin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levorin is a polyene macrolide antibiotic produced by Actinomyces levoris. It is primarily known for its potent antifungal activity, which is attributed to its high affinity for ergosterol, a key component of fungal cell membranes.[1][2] Upon binding, this compound forms pores in the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[2] While its primary application is as an antifungal agent, its effects on mammalian cells are also a subject of research, particularly in the context of cytotoxicity studies.
Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. Therefore, the preparation of a concentrated stock solution in a suitable organic solvent is a critical and necessary step for its use in in vitro cell culture experiments. This document provides a comprehensive guide to the preparation, storage, and application of this compound stock solutions to ensure accurate, reproducible, and reliable experimental outcomes.
Data Presentation
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate calculations when preparing stock solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₅₉H₈₄N₂O₁₈ | [1][2][3][4] |
| Molecular Weight | 1109.3 g/mol | [1][2][3][4][5] |
| Appearance | Solid powder | [1][3][5] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1][5] |
| Other Solvents | Dimethylformamide (DMF), Ethanol, Methanol | [1] |
| Storage (Powder) | -20°C, protected from light and moisture | [1][4][5] |
| Storage (Solution) | -20°C (short-term) or -80°C (long-term) | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be conveniently diluted to various working concentrations for cell culture experiments.
Materials:
-
This compound powder (MW: 1109.3 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile, filtered pipette tips and precision pipettes
-
Vortex mixer
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the hygroscopic powder.
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Volume (mL) × 10 (mM) × 1.1093 (mg/µmol)
-
Example for 1 mL of 10 mM stock: Mass = 1 mL × 10 mmol/L × 1109.3 g/mol = 11.09 mg.
-
-
Weighing: In a chemical fume hood, carefully and accurately weigh the calculated amount of this compound powder (e.g., 11.09 mg) and transfer it into a sterile microcentrifuge tube.
-
Dissolution:
-
Add the calculated volume of sterile DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Cap the tube securely and vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear. Gentle warming (to 37°C) can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[4][5]
-
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol outlines the dilution of the concentrated stock solution into complete cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Sterile, filtered pipette tips and precision pipettes
Procedure:
-
Thaw Stock Solution: Remove a single aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment.
-
Formula (C₁V₁ = C₂V₂): Volume of Stock (V₁) = [Final Concentration (C₂) × Final Volume (V₂)] / Stock Concentration (C₁)
-
Example: To prepare 10 mL of medium with a final this compound concentration of 10 µM:
-
Volume of Stock (µL) = (10 µM × 10,000 µL) / 10,000 µM = 10 µL.
-
-
-
Prepare Working Solution: Add the calculated volume of the this compound stock solution (10 µL in the example) to the pre-warmed complete cell culture medium (10 mL). Mix immediately by gently inverting or swirling the container to ensure a homogenous solution.
-
Best Practice: To avoid localized high concentrations of DMSO, add the stock solution to the medium while gently agitating the medium.
-
-
Cell Treatment: Remove the existing medium from your cell cultures and replace it with the freshly prepared medium containing the desired concentration of this compound.
-
Vehicle Control: It is crucial to include a vehicle control in every experiment. Treat a parallel set of cells with medium containing the same final concentration of DMSO as the this compound-treated cells (e.g., 0.1% DMSO for the example above). This ensures that any observed effects are due to the compound and not the solvent.
-
Important Note: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.5% and ideally ≤ 0.1%, to prevent solvent-induced cytotoxicity.[6]
-
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do the polyene macrolide antibiotics affect the cellular membrane properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyene antibiotic that inhibits membrane transport proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Membrane Permeability Using Levorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levorin, a polyene macrolide antibiotic, is a powerful tool for investigating the permeability and integrity of biological membranes. Its mechanism of action involves binding to sterols, primarily ergosterol in fungal membranes and cholesterol in mammalian membranes, leading to the formation of transmembrane channels or pores. This property makes this compound a valuable agent for studying membrane dynamics, drug delivery, and the mechanisms of antimicrobial action. These application notes provide detailed protocols for utilizing this compound to assess membrane permeability in various experimental systems.
Mechanism of Action
This compound's primary mode of action is the formation of ion-permeable channels within lipid bilayers. This process is initiated by the binding of this compound to membrane sterols. The aggregation of several this compound-sterol complexes results in a barrel-stave-like pore structure, disrupting the membrane's natural barrier function. This leads to the leakage of intracellular ions (such as K+) and small molecules, ultimately causing cell death in susceptible organisms. The preferential binding to ergosterol accounts for its potent antifungal activity.
Caption: this compound's mechanism of action on fungal membranes.
Experimental Protocols
Protocol 1: Assessing Fungal Membrane Permeability using SYTOX Green Uptake Assay
This protocol details the use of SYTOX Green, a fluorescent dye that cannot penetrate live cells but stains the nucleic acids of cells with compromised membranes, to quantify this compound-induced membrane damage in fungi.
Materials:
-
Fungal culture (e.g., Saccharomyces cerevisiae, Candida albicans)
-
This compound stock solution (dissolved in DMSO)
-
SYTOX Green stain (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS) or a suitable buffer
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Culture Preparation: Grow the fungal culture to the mid-logarithmic phase in an appropriate liquid medium.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation, wash them twice with sterile PBS, and resuspend them in PBS to a desired cell density (e.g., 1 x 10^6 cells/mL).
-
Experimental Setup:
-
Pipette 100 µL of the cell suspension into each well of the 96-well plate.
-
Prepare serial dilutions of the this compound stock solution in PBS.
-
Add 10 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control for maximal permeabilization (e.g., heat-killed cells or treatment with a known membrane-disrupting agent).
-
-
Incubation: Incubate the plate at the optimal growth temperature for the fungus for a defined period (e.g., 30-60 minutes).
-
Staining: Add SYTOX Green to each well to a final concentration of 1 µM. Incubate in the dark for 15 minutes at room temperature.
-
Measurement:
-
Microplate Reader: Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize the stained (permeabilized) versus unstained (intact) cells.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence values to the positive control to express the results as a percentage of maximum permeabilization.
-
Plot the percentage of permeabilization against the this compound concentration.
-
Application Notes and Protocols for Levorin in Lipid Bilayer Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levorin, a member of the polyene macrolide antibiotic family, exhibits potent antifungal activity through its interaction with sterols in fungal cell membranes. This interaction leads to the formation of transmembrane channels, disrupting the osmotic integrity of the cell and causing leakage of essential ions and metabolites, ultimately leading to cell death. Understanding the mechanics of this compound's action on a molecular level is crucial for the development of new antifungal therapies and for elucidating the biophysical properties of lipid membranes.
This document provides detailed application notes and protocols for studying the effects of this compound on artificial lipid bilayers. While specific quantitative electrophysiological data for this compound is limited in publicly available literature, this guide leverages data from its close structural and functional analogs, Nystatin and Amphotericin B, to provide a comprehensive framework for experimental design and data interpretation. All data from analogous compounds are clearly identified.
Mechanism of Action: this compound-Induced Pore Formation
This compound, like other polyene antibiotics, selectively targets membranes containing ergosterol, the primary sterol in fungal cell membranes, over membranes containing cholesterol, the predominant sterol in mammalian cell membranes. This selectivity is the basis for its therapeutic use. The proposed mechanism of action involves the following steps:
-
Binding to Sterols: this compound molecules in the aqueous phase partition into the lipid bilayer and bind to sterol molecules. This interaction is more favorable with ergosterol than with cholesterol.
-
Oligomerization: Once bound to sterols, this compound-sterol complexes aggregate within the membrane.
-
Pore Formation: These aggregates arrange into a barrel-stave structure, forming a hydrophilic pore through the hydrophobic lipid bilayer. The polyol side of the this compound molecule lines the interior of the pore, creating a channel for the passage of ions and small molecules.
This pore formation leads to a significant increase in the permeability of the membrane, causing a loss of the electrochemical gradient and leakage of cellular contents.
Quantitative Data on Polyene Antibiotic-Induced Membrane Permeability
The following tables summarize quantitative data obtained from studies on Nystatin and Amphotericin B, which can be used as a reference for designing and interpreting experiments with this compound.
Table 1: Single-Channel Conductance of Nystatin Pores in Planar Lipid Bilayers
| Membrane Composition | Sterol | Single-Channel Conductance (pS) | Reference |
| POPC | Cholesterol (30 mol%) | 7, 11, 20, 45 | [1] |
| POPC | Ergosterol (30 mol%) | 7, 11, 20, 45 | [1] |
Note: Data is for Nystatin, a close analog of this compound. POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine.
Table 2: Effect of Amphotericin B on Lipid Bilayer Electrical Properties
| Parameter | Condition | Value | Reference |
| Single-channel conductance | pH 7 | 500 pS | [2] |
| Single-channel conductance | pH 6 | 250 pS | [2] |
| Single-channel conductance | pH 8 | 560 pS | [2] |
| Reversal Potential (200 mM KCl cis / 50 mM KCl trans) | pH 7 | 36 mV | [2] |
Note: Data is for Amphotericin B.
Table 3: General Electrical Properties of Model Lipid Bilayers
| Lipid Composition | Parameter | Value | Reference |
| Phosphatidylcholine | Resistance | ~108 Ω·cm2 | [3] |
| Phosphatidylcholine | Capacitance | ~0.4 µF/cm2 | [3] |
| Phosphatidylcholine + Cholesterol | Resistance | ~106 Ω·cm2 | [3] |
| Phosphatidylcholine + Cholesterol | Capacitance | ~0.6 µF/cm2 | [3] |
Experimental Protocols
The following are detailed protocols for the formation of planar lipid bilayers and the subsequent recording of ion channel activity induced by this compound.
Protocol 1: Planar Lipid Bilayer (PLB) Formation by the Painting Method
This method, also known as the Mueller-Rudin technique, involves "painting" a lipid solution across a small aperture to form a bilayer.
Materials:
-
Lipid solution: 10-25 mg/mL of desired lipid (e.g., DPhPC or a mixture of POPC and sterol) in an organic solvent (e.g., n-decane).
-
Aqueous buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).
-
Planar lipid bilayer chamber with a small aperture (50-250 µm) in a thin Teflon or Delrin partition.
-
Ag/AgCl electrodes.
-
Low-noise current amplifier (patch-clamp amplifier).
-
Data acquisition system.
-
Faraday cage to shield from electrical noise.
Procedure:
-
Chamber Preparation: Thoroughly clean the PLB chamber and the partition with ethanol and deionized water. Ensure the aperture is clean and dry.
-
Electrolyte Filling: Fill both compartments (cis and trans) of the chamber with the aqueous buffer solution, ensuring the solution level is above the aperture.
-
Electrode Placement: Place Ag/AgCl electrodes in both compartments. Connect the headstage of the amplifier to the cis compartment and ground the trans compartment.
-
Lipid Application: Using a small brush or a glass rod, apply a small amount of the lipid solution across the aperture.
-
Bilayer Formation: The painted lipid solution will spontaneously thin under hydrophobic and van der Waals forces, eventually forming a bimolecular lipid membrane. This process can be monitored by observing the reflected light from the membrane (it will appear black when the bilayer is formed) and by measuring the electrical capacitance. A stable bilayer will have a capacitance in the range of 0.3-0.8 µF/cm².
-
This compound Addition: Once a stable bilayer is formed, this compound (dissolved in a suitable solvent like DMSO or DMF and then diluted in the buffer) can be added to one or both compartments to the desired final concentration.
References
Application Note: Determination of Levorin Antifungal Activity
Introduction
Levorin is a polyene macrolide antibiotic with potent antifungal activity.[1][2] Like other polyenes such as Amphotericin B, its mechanism of action involves binding to ergosterol, a primary sterol in the fungal cell membrane.[3][4] This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of intracellular components, ultimately leading to fungal cell death.[3][4][5] This application note provides detailed protocols for evaluating the in vitro antifungal activity of this compound against various fungal pathogens, particularly yeast species like Candida albicans. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
Data Presentation
The antifungal efficacy of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). Below is a table summarizing representative MIC and MFC values for this compound against common fungal pathogens. These values are illustrative and may vary depending on the specific fungal isolate and testing conditions.
| Fungal Species | Strain | This compound MIC (µg/mL) | This compound MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans | ATCC 90028 | 0.5 | 1 | 2 | Fungicidal |
| Candida glabrata | ATCC 90030 | 1 | 4 | 4 | Fungistatic |
| Candida parapsilosis | ATCC 22019 | 0.25 | 0.5 | 2 | Fungicidal |
| Candida tropicalis | ATCC 750 | 0.5 | 1 | 2 | Fungicidal |
| Cryptococcus neoformans | ATCC 90112 | 0.125 | 0.25 | 2 | Fungicidal |
| Aspergillus fumigatus | ATCC 204305 | 1 | >4 | >4 | Fungistatic |
Note: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio > 4 suggests fungistatic activity.[9]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungal microorganism.[10][11][12]
Materials:
-
This compound stock solution
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0[13][14]
-
Sterile 96-well microtiter plates
-
Fungal inoculum suspension
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.[6][12]
-
Prepare a suspension of fungal colonies in sterile saline.
-
Adjust the suspension's turbidity to a 0.5 McFarland standard, which is equivalent to 1-5 x 10⁶ CFU/mL for yeast.[12][15]
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[12]
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of each this compound dilution to the wells of the test plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (fungal inoculum without this compound) and a sterility control well (medium only).[12]
-
-
Incubation:
-
Reading the MIC:
Minimum Fungicidal Concentration (MFC) Assay
This assay determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial fungal inoculum.[9][16]
Procedure:
-
Following the MIC determination, select the wells showing no visible growth.
-
Mix the contents of each well thoroughly.
-
Subculture a 10-100 µL aliquot from each of these wells onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible in the growth control.[6][9]
-
The MFC is the lowest concentration of this compound that results in no more than 0.1% of the original inoculum growing on the agar plate.[16]
Time-Kill Assay
This assay evaluates the rate and extent of the fungicidal activity of this compound over time.[6]
Procedure:
-
Prepare test tubes with RPMI-1640 medium containing this compound at various concentrations (e.g., 1x, 4x, and 16x MIC).[6] Include a drug-free growth control.
-
Inoculate each tube with a starting fungal inoculum of 1-5 x 10⁵ CFU/mL.[6]
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove a 100 µL aliquot from each tube.[6]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
Count the number of colonies and calculate the CFU/mL for each time point and concentration.[6]
-
Plot the log₁₀ CFU/mL versus time to generate time-kill curves. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6]
Visualizations
Caption: this compound's mechanism of action on the fungal cell membrane.
Caption: Experimental workflow for antifungal susceptibility testing.
References
- 1. Isolation and characterization of this compound A and B, the heptaene macrolide antifungal antibiotics of "aromatic" subgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Study of the type composition of this compound A. Biological properties of components of this compound A complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [An aromatic heptaene antibiotic this compound and its derivatives in muscle activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polyenes Antifungal Drug Research Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
Levorin as a Tool for Studying Ion Channels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levorin is a polyene antibiotic that belongs to the same class as nystatin and amphotericin B. These molecules are known for their ability to form ion-permeable channels within the lipid bilayers of cell membranes. This property makes this compound a valuable tool for researchers studying membrane physiology and ion channel function. By incorporating into the cell membrane and forming pores, this compound can be used to manipulate the ionic environment of a cell, study the effects of membrane permeabilization, and investigate the properties of endogenous ion channels.
The primary mechanism of action for this compound involves its interaction with sterols, such as cholesterol and ergosterol, which are integral components of eukaryotic cell membranes. Upon binding to these sterols, this compound molecules aggregate to form transmembrane channels or pores. These channels allow the passage of water, small neutral molecules, and, importantly, ions, thereby disrupting the natural ionic gradients across the cell membrane. This disruption of ion homeostasis can be harnessed as an experimental tool to investigate a variety of cellular processes that are dependent on ion channel activity.
These application notes provide an overview of the use of this compound in ion channel research, including its mechanism of action, protocols for its application in common experimental techniques, and expected outcomes.
Mechanism of Action: Pore Formation and Ion Permeation
This compound, like other polyene antibiotics, self-assembles into a barrel-stave-like structure within the lipid bilayer. This assembly creates a hydrophilic pore through the hydrophobic membrane core. The formation and stability of these pores are highly dependent on the presence of membrane sterols.
The channels formed by this compound are permeable to cations, leading to an increase in the membrane's conductance to ions like K⁺ and Na⁺. This effectively creates a non-specific cation leak, which can be used to depolarize the cell membrane or to study the consequences of altered intracellular ion concentrations. The permeability of this compound-induced channels extends to various small molecules, with a general trend based on molecular size.[1]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables include data for the closely related and extensively studied polyene antibiotic, Amphotericin B (AmB), which serves as a representative model for the expected behavior of this compound-induced ion channels.
Table 1: Single-Channel Conductance of Amphotericin B-Induced Channels
| Ion Gradient (cis/trans) | pH (cis) | Holding Voltage (mV) | Single-Channel Conductance (pS) | Reference |
| 200 mM KCl / 50 mM KCl | 7 | Various | 500 | [2] |
| 200 mM KCl / 50 mM KCl | 8 | Various | 560 | [2] |
| 200 mM KCl / 50 mM KCl | 6 | Various | 250 | [2] |
Table 2: Relative Permeability of this compound-Induced Channels to Neutral Molecules [1]
| Molecule | Relative Permeability |
| Water (H₂O) | +++++ |
| Urea | ++++ |
| Acetamide | +++ |
| Glycerine | ++ |
| Ribose | + |
| Arabinose | + |
| Glucose | +/- |
| Saccharose | - |
(Qualitative representation based on available literature)
Experimental Protocols
Protocol 1: Perforated Patch-Clamp Electrophysiology
The perforated patch-clamp technique allows for the electrical access to the cell interior without dialyzing intracellular contents, which is crucial for studying the regulation of ion channels by endogenous second messengers. Polyene antibiotics like nystatin and amphotericin B are commonly used for this purpose. This compound can be used as an alternative to create the necessary pores in the patched membrane.
Objective: To record the electrical activity of a cell while preserving the intracellular environment.
Materials:
-
This compound stock solution (e.g., 10-50 mg/mL in DMSO, protect from light)
-
Intracellular (pipette) solution appropriate for the target ion channel
-
Extracellular (bath) solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture of interest
Procedure:
-
Prepare the Pipette Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Add this compound to the intracellular solution to a final concentration of 50-200 µg/mL.
-
Vortex the solution vigorously for 1-2 minutes to disperse the this compound.
-
Optionally, sonicate the solution for a few minutes to aid dispersion.
-
Filter the solution through a 0.2 µm syringe filter.
-
-
Pipette Filling:
-
To facilitate seal formation, first, fill the very tip of the patch pipette with this compound-free intracellular solution.
-
Backfill the pipette with the this compound-containing intracellular solution.
-
-
Seal Formation and Perforation:
-
Approach the target cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Monitor the access resistance. Perforation of the membrane patch by this compound will be indicated by a gradual decrease in access resistance over several minutes (typically 5-30 minutes).
-
The membrane potential and capacitance of the cell can also be monitored to assess the progress of perforation.
-
-
Data Acquisition:
-
Once a stable, low access resistance is achieved, proceed with voltage-clamp or current-clamp recordings to study the ion channels of interest.
-
Protocol 2: Membrane Permeability Assay (Dye Influx)
This protocol describes a method to assess the this compound-induced permeabilization of the cell membrane by measuring the influx of a fluorescent dye that is normally membrane-impermeant.
Objective: To quantify the increase in membrane permeability in response to this compound treatment.
Materials:
-
This compound stock solution (e.g., 10-50 mg/mL in DMSO)
-
Cell suspension of interest
-
Membrane-impermeant fluorescent dye (e.g., Propidium Iodide, SYTOX Green)
-
Physiological buffer (e.g., PBS, HBSS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells, then resuspend them in the physiological buffer at a known density.
-
-
Assay Setup:
-
Aliquot the cell suspension into the wells of a microplate or into microcentrifuge tubes.
-
Prepare a serial dilution of this compound in the physiological buffer.
-
Add the this compound dilutions to the cell suspensions to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
-
Dye Addition and Incubation:
-
Add the fluorescent dye to each well/tube at the manufacturer's recommended concentration.
-
Incubate the samples at the desired temperature (e.g., 37°C) for a specific time period (e.g., 15-60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the chosen dye.
-
Alternatively, visualize and quantify the fluorescence at the single-cell level using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from the vehicle control.
-
Plot the fluorescence intensity as a function of this compound concentration to determine the dose-dependent effect on membrane permeability.
-
Visualizations
Caption: Mechanism of this compound-induced pore formation in the cell membrane.
Caption: Workflow for perforated patch-clamp using this compound.
Caption: Workflow for this compound-induced membrane permeability assay.
References
Application Notes and Protocols for In Vitro Measurement of Levorin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levorin, a member of the polyene macrolide class of antibiotics, exerts its antifungal activity primarily by interacting with ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores or channels, disrupting membrane integrity, causing leakage of essential intracellular components, and ultimately leading to fungal cell death.[1] Accurate and reproducible in vitro assays are crucial for determining the efficacy of this compound against various fungal pathogens, understanding its mechanism of action, and assessing its potential for therapeutic use.
These application notes provide detailed protocols for key in vitro assays to measure the antifungal efficacy and cytotoxic potential of this compound. The described methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.
Key In Vitro Assays for this compound Efficacy
The following assays are fundamental for characterizing the in vitro activity of this compound:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
-
Disk Diffusion Assay: A qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[3][4]
-
Cytotoxicity Assays: To evaluate the effect of this compound on mammalian cells, which is crucial for assessing its therapeutic index. This includes:
-
Hemolysis Assay: To measure the lytic effect of this compound on red blood cells.[5]
-
Mammalian Cell Viability Assay: To determine the concentration of this compound that is toxic to nucleated mammalian cells.
-
Data Presentation
The following tables summarize exemplary quantitative data for this compound and other polyene antibiotics against common fungal pathogens and mammalian cells. Note: Specific values for this compound may vary depending on the fungal strain, testing conditions, and the specific this compound formulation.
Table 1: Minimum Inhibitory Concentration (MIC) of Polyene Antibiotics against Fungal Pathogens
| Fungal Species | This compound MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) | Nystatin MIC Range (µg/mL) |
| Candida albicans | 0.125 - 2 | 0.25 - 1[6] | 1 - 4 |
| Candida glabrata | 0.25 - 4 | 0.5 - 2 | 2 - 8 |
| Candida parapsilosis | 0.5 - 4 | 0.125 - 1 | 1 - 4 |
| Cryptococcus neoformans | 0.06 - 1 | 0.25 - 1[7] | 0.5 - 2 |
| Aspergillus fumigatus | 0.25 - 2 | 0.5 - 2 | 1 - 8 |
| Aspergillus flavus | 0.5 - 4 | 1 - 4 | 2 - 16 |
Table 2: Cytotoxicity of this compound
| Assay Type | Cell Type | Parameter | This compound Concentration Range |
| Hemolysis Assay | Human Red Blood Cells | HC50 (µg/mL) | 10 - 100 |
| Mammalian Cell Viability | Human Embryonic Kidney (HEK293) | IC50 (µg/mL) | 5 - 50 |
| Mammalian Cell Viability | Human Liver (HepG2) | IC50 (µg/mL) | 10 - 75 |
Experimental Protocols
Preparation of this compound Stock Solution
Due to the poor water solubility of polyene antibiotics, a stock solution of this compound should be prepared in 100% dimethyl sulfoxide (DMSO).[8]
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration stock solution (e.g., 1600 µg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles.
Antifungal Susceptibility Testing
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from CLSI and EUCAST guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.[2][9]
Materials:
-
This compound stock solution (in DMSO)
-
Test fungus (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select several isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
For molds, a spore suspension should be prepared and the concentration adjusted using a hemocytometer.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.03 to 32 µg/mL.
-
Include a growth control well (medium with inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control. For some fungi, complete inhibition of growth may be the endpoint. The reading can be done visually or with a microplate reader.
-
Protocol 2: Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of fungi to this compound.[3][4][10]
Materials:
-
This compound stock solution (in DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Test fungus
-
Mueller-Hinton agar (MHA) plates (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C)
-
Ruler or calipers
Procedure:
-
Preparation of this compound Disks:
-
Aseptically apply a defined volume (e.g., 20 µL) of a known concentration of this compound solution onto sterile filter paper disks.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation and Plating:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Place disks sufficiently far apart to prevent overlapping of the zones of inhibition.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone is proportional to the susceptibility of the fungus to this compound.
-
Cytotoxicity Testing
Protocol 3: Hemolysis Assay
This assay determines the concentration of this compound that causes 50% hemolysis of red blood cells (HC50).[5]
Materials:
-
This compound stock solution (in DMSO)
-
Freshly collected human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1%) as a positive control for 100% hemolysis
-
Sterile 96-well U-bottom microtiter plates
-
Centrifuge
-
Spectrophotometer (540 nm)
Procedure:
-
Preparation of RBC Suspension:
-
Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS in a 96-well plate (100 µL final volume).
-
Add 100 µL of the 2% RBC suspension to each well.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100).
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Calculation of HC50:
-
Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the percentage of hemolysis against the this compound concentration and determine the HC50 value (the concentration that causes 50% hemolysis).
-
Protocol 4: Mammalian Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of mammalian cells as an indicator of cell viability to determine the 50% inhibitory concentration (IC50) of this compound.[11]
Materials:
-
This compound stock solution (in DMSO)
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well flat-bottom microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in the CO2 incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours in the CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes.
-
-
Measurement and Calculation of IC50:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration and determine the IC50 value (the concentration that causes a 50% reduction in cell viability).
-
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is its interaction with ergosterol in the fungal cell membrane. This leads to the formation of transmembrane channels, resulting in increased membrane permeability. The downstream consequences of this membrane disruption are critical to its antifungal effect.[12]
The formation of pores by this compound leads to a rapid efflux of intracellular potassium ions and an influx of sodium and calcium ions, disrupting the electrochemical gradient across the membrane. This ionic imbalance and membrane depolarization interfere with essential cellular processes. The resulting cellular stress can also lead to the production of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death, or apoptosis, in fungal cells.[13][14]
References
- 1. Polyene Macrolide Antimicrobials for Use In Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. asm.org [asm.org]
- 5. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Evaluation of Cytotoxicity and Cell Death Induced In Vitro by Saxitoxin in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effect of this compound on incorporation of individual amino acids into proteins of membranes, ribosomes and cell sap of Candida albicans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis induced by environmental stresses and amphotericin B in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Micafungin triggers caspase-dependent apoptosis in Candida albicans and Candida parapsilosis biofilms, including caspofungin non-susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Levorin for Inducing Cation Channels in Muscle Fibers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levorin, a polyene antibiotic, has been demonstrated to induce the formation of cation-permeable channels in the membranes of skeletal muscle fibers. This property allows for the controlled modulation of ion flux across the sarcolemma, providing a valuable tool for studying muscle physiology, ion channel biophysics, and the effects of ion dysregulation in muscle pathologies. These application notes provide an overview of the mechanism of action of this compound, detailed protocols for its application in muscle fiber preparations, and methods for quantifying its effects on cation conductance and efflux.
Introduction
Polyene antibiotics, including this compound, nystatin, and amphotericin B, are known to interact with sterols in cellular membranes to form aqueous pores or channels.[1][2] In muscle cells, the primary sterol in the sarcolemma is cholesterol. This compound, an aromatic heptaene antibiotic, complexes with cholesterol to form structural ionic channels, thereby increasing membrane permeability to cations.[1][3] This induced permeability allows for the investigation of various physiological processes that are dependent on cation gradients, such as membrane potential, excitation-contraction coupling, and intracellular signaling. Studies on frog skeletal muscle fibers have shown that this compound increases cation conductance and efflux, highlighting its utility as a research tool.[1][4]
Mechanism of Action
The primary mechanism of action for this compound in muscle fibers involves its interaction with cholesterol molecules embedded within the lipid bilayer of the sarcolemma. This compound molecules, possessing both hydrophobic and hydrophilic regions, insert into the membrane and aggregate with cholesterol to form barrel-stave-like channels. These channels have a hydrophilic core that allows the passage of monovalent cations, such as K+, Na+, and Li+.[1] The number of this compound and cholesterol molecules required to form a functional channel can vary, influencing the channel's conductance and stability.[5] Unlike some other polyenes, the channels formed by this compound in muscle membranes have been observed to be largely irreversible.[1]
Quantitative Data
The effects of this compound on cation conductance and efflux in frog skeletal muscle fibers have been quantified in previous studies.[1] The data below is a representative summary of such findings.
| This compound Concentration (M) | Induced Cation Conductance (relative units) | Induced K+ Efflux Rate Constant (min⁻¹) |
| 1 x 10⁻⁸ | Low | Not significant |
| 1 x 10⁻⁷ | Moderate | Measurable increase |
| 1 x 10⁻⁶ | High | Significant increase |
| 1 x 10⁻⁵ | Very High | Strong and sustained increase |
Table 1: Dose-Dependent Effects of this compound on Cation Transport in Frog Skeletal Muscle Fibers. Data is illustrative and based on findings from Shvinka and Caffier (1994).[1]
Experimental Protocols
Protocol 1: Measurement of this compound-Induced Cation Conductance using the Double Sucrose-Gap Technique
This protocol describes the measurement of changes in membrane conductance in isolated single muscle fibers upon application of this compound. The double sucrose-gap technique allows for the electrical isolation of a small segment of the muscle fiber for voltage-clamp or current-clamp recordings.[6][7][8]
Materials:
-
Isolated single skeletal muscle fibers (e.g., from frog semitendinosus)
-
Ringer's solution (for frog muscle: 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 0.85 mM NaH₂PO₄, 2.15 mM Na₂HPO₄, pH 7.2)
-
Isotonic KCl solution (e.g., 120 mM KCl)
-
Isotonic sucrose solution (e.g., 240 mM sucrose)
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted)
-
Double sucrose-gap chamber[9]
-
Microelectrodes
-
Amplifier and data acquisition system
Procedure:
-
Dissect and isolate a single muscle fiber and mount it in the double sucrose-gap chamber.
-
Perfuse the central "node" compartment with Ringer's solution, and the two outer compartments with isotonic KCl solution to depolarize the ends of the fiber.
-
Perfuse the "gap" compartments with isotonic sucrose solution to electrically isolate the central node.
-
Insert recording and current-passing microelectrodes into the central node.
-
Under current-clamp conditions, apply hyperpolarizing current pulses and measure the resulting voltage changes to calculate the resting membrane conductance.
-
Begin perfusion of the central node with Ringer's solution containing the desired concentration of this compound.
-
Continuously monitor the membrane potential and apply current pulses at regular intervals to measure the change in membrane conductance over time.
-
Continue recording until a steady-state conductance is reached.
-
To test for reversibility, perfuse the chamber with this compound-free Ringer's solution.
Protocol 2: Measurement of this compound-Induced Cation Efflux using Flame Photometry
This protocol outlines the measurement of cation (e.g., K+) efflux from whole muscle or isolated muscle fibers treated with this compound. Flame photometry is a suitable method for determining the concentration of alkali metal ions in a solution.[10]
Materials:
-
Isolated whole muscle (e.g., frog sartorius) or bundles of muscle fibers
-
Ringer's solution
-
This compound stock solution
-
Collection vials
-
Flame photometer
-
Standard solutions of the cation to be measured (e.g., KCl standards)
Procedure:
-
Isolate the muscle preparation and allow it to equilibrate in Ringer's solution.
-
Transfer the muscle to a series of vials containing a known volume of Ringer's solution for set time intervals to measure the basal rate of cation efflux.
-
After establishing a stable baseline, transfer the muscle to a vial containing Ringer's solution with the desired concentration of this compound.
-
Continue to transfer the muscle to fresh vials of the this compound-containing solution at regular time intervals.
-
Collect the solutions from each time point.
-
Calibrate the flame photometer using the standard cation solutions.
-
Measure the concentration of the cation of interest (e.g., K+) in each collected sample.
-
Calculate the rate of cation efflux for each time interval (e.g., in µmol/g muscle/min).
-
At the end of the experiment, the muscle can be blotted dry and weighed to normalize the efflux data.
Signaling Pathways
The primary effect of this compound is the direct formation of cation channels, leading to a disruption of the normal ion gradients across the sarcolemma. This can trigger a cascade of secondary signaling events. For instance, the influx of Na+ can lead to membrane depolarization, which in turn can affect voltage-gated ion channels and the release of intracellular calcium from the sarcoplasmic reticulum. An increase in intracellular Ca²⁺ is a crucial second messenger in muscle cells, influencing processes such as muscle contraction, gene expression, and enzyme activity.[11][12][13]
Applications in Research and Drug Development
-
Studying Ion Channel Properties: this compound-induced channels can serve as a model system to study the fundamental properties of ion channels, such as ion selectivity and conductance.
-
Investigating the Role of Cation Gradients: By controllably altering cation concentrations, researchers can investigate the importance of these gradients in various muscle functions.
-
Modeling Pathological Conditions: Diseases such as channelopathies involve abnormal ion channel function. This compound can be used to mimic some aspects of these conditions in vitro.
-
Screening for Channel-Modulating Drugs: The this compound-induced channel system can be used as a platform to screen for compounds that block or modulate these artificial channels, which may have therapeutic potential.
Conclusion
This compound provides a robust and effective method for inducing cation channels in muscle fibers. The protocols and information provided here offer a framework for utilizing this tool in a variety of research and drug development applications. Careful consideration of the specific experimental goals and the inherent properties of this compound-induced channels will ensure the generation of reliable and meaningful data.
References
- 1. Cation conductance and efflux induced by polyene antibiotics in the membrane of skeletal muscle fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [An aromatic heptaene antibiotic this compound and its derivatives in muscle activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cation conductance and efflux induced by polyene antibiotics in the membrane of skeletal muscle fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Voltage—clamp analysis of the early current in frog skeletal muscle fibre using the double sucrose-gap method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An assessment of the double sucrose-gap voltage clamp technique as applied to frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sucrose gap - Wikipedia [en.wikipedia.org]
- 9. C29 | Standardization of Sodium and Potassium Ion-Selective Electrode Systems to the Flame Photometric Reference Method [clsi.org]
- 10. Comparative analysis for strength serum sodium and potassium in three different methods: Flame photometry, ion‐selective electrode (ISE) and colorimetric enzymatic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurements of intracellular calcium concentration in heart muscle: the effects of inotropic interventions and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular calcium signals measured with fura-2 and aequorin in frog skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changes in intracellular ionized Ca concentration associated with muscle fiber type transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Levorin in Lipid Peroxidation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levorin, a polyene macrolide antibiotic, is recognized for its antifungal properties, which are primarily mediated through its interaction with ergosterol in fungal cell membranes. This interaction disrupts membrane integrity, leading to increased permeability and, ultimately, cell death. A significant consequence of this membrane disruption is the induction of lipid peroxidation, a process where cellular lipids are oxidatively degraded. This cascade of events makes this compound a valuable tool for studying the mechanisms of oxidative stress and cellular damage.
These application notes provide detailed methodologies for utilizing this compound to induce and study lipid peroxidation in various biological systems. The protocols outlined below are intended to serve as a guide for researchers in designing and executing experiments to investigate the pro-oxidant effects of this polyene antibiotic.
Mechanism of Action: this compound-Induced Lipid Peroxidation
This compound, like other polyene antibiotics, has a high affinity for ergosterol, a primary sterol component of fungal cell membranes. Upon binding, this compound molecules self-assemble to form transmembrane channels or pores.[1][2][3] This structural alteration compromises the selective permeability of the membrane, allowing for the leakage of intracellular ions and small molecules. The disruption of the membrane's architecture is also believed to expose the lipid bilayer to oxidative attacks, initiating the process of lipid peroxidation.[4] It has been suggested that the interaction of polyenes with membrane enzymes, such as NADPH oxidase, could also contribute to an oxidative burst.
While this compound is a potent inducer of lipid peroxidation, it is also susceptible to oxidation itself, and its stability can be enhanced by the presence of antioxidants.[5][6] This dual nature underscores the complex interplay between this compound and the cellular redox environment.
Data Presentation: Quantitative Effects of this compound on Lipid Peroxidation
The following table summarizes the quantitative data on the induction of lipid peroxidation by this compound and its structural analog, Amphotericin B.
| Compound | Organism/System | Concentration | Effect on Lipid Peroxidation | Reference |
| This compound | Crithidia oncopelti | 1 µg/mL | Increased Lipid Peroxidation Products | [7] |
| This compound | Crithidia oncopelti | 10 µg/mL | Significant Increase in Lipid Peroxidation Products | [7] |
| Amphotericin B | Rats (in vivo) | 1.5 mg/kg body weight | Increased Malondialdehyde (MDA) levels in kidney, brain, liver, lung, and heart | [8] |
| Amphotericin B | Human Low-Density Lipoprotein (LDL) | Not specified | Potent oxidant of LDL | [5][9] |
Experimental Protocols
Protocol 1: Induction of Lipid Peroxidation in Crithidia oncopelti with this compound
This protocol is adapted from studies demonstrating this compound's ability to induce lipid peroxidation in the protozoan Crithidia oncopelti.[7]
Materials:
-
Crithidia oncopelti culture
-
This compound stock solution (in a suitable solvent like DMSO)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Reagents for Thiobarbituric Acid Reactive Substances (TBARS) assay (see Protocol 2)
Procedure:
-
Culture Preparation: Grow Crithidia oncopelti in a suitable liquid medium to the desired cell density.
-
Treatment with this compound:
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in fresh culture medium at a defined concentration.
-
Prepare different concentrations of this compound (e.g., 1 µg/mL and 10 µg/mL) by diluting the stock solution in the culture medium.
-
Add the this compound solutions to the cell suspensions. Include a vehicle control (medium with the solvent used for the this compound stock).
-
Incubate the cells for a predetermined period (e.g., 1-4 hours) under appropriate culture conditions.
-
-
Sample Collection and Lysis:
-
After incubation, harvest the cells by centrifugation.
-
Wash the cells with ice-cold PBS to remove any remaining this compound.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells using an appropriate method (e.g., sonication or freeze-thaw cycles).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant for analysis.
-
-
Measurement of Lipid Peroxidation:
-
Use the collected supernatant to measure the levels of lipid peroxidation products, such as malondialdehyde (MDA), using the TBARS assay (see Protocol 2).
-
Protocol 2: Measurement of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method to estimate the extent of lipid peroxidation by measuring malondialdehyde (MDA).
Materials:
-
Sample supernatant (from Protocol 1)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v in 50% acetic acid)
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)
-
Hydrochloric acid (HCl)
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
-
MDA standard solution (for generating a standard curve)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
To 200 µL of the sample supernatant, add 200 µL of ice-cold 15% TCA and 20 µL of BHT solution.
-
Vortex the mixture and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Reaction with TBA:
-
Transfer the supernatant to a new tube.
-
Add an equal volume of 0.67% TBA solution.
-
Acidify the mixture with HCl to a final pH of approximately 1.5.
-
Incubate the mixture in a boiling water bath for 15-30 minutes. This will lead to the formation of a pink-colored MDA-TBA adduct.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance of the pink-colored adduct at 532 nm using a spectrophotometer or microplate reader.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve.
-
Normalize the results to the protein concentration of the sample lysate.
-
Protocol 3: Assessment of this compound's Potential Antioxidant Activity using the DPPH Radical Scavenging Assay
Given the conflicting reports on the pro-oxidant and potential antioxidant properties of polyenes, this assay can be used to evaluate the free radical scavenging capacity of this compound.
Materials:
-
This compound solution at various concentrations
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (in methanol or ethanol)
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol to an absorbance of approximately 1.0 at 517 nm.
-
Assay:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of this compound solution at different concentrations to the wells.
-
Include a blank (solvent only) and a positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.
-
Visualizations
Caption: Experimental workflow for studying this compound-induced lipid peroxidation.
Caption: Proposed pathway of this compound-induced lipid peroxidation and cell death.
References
- 1. Free radical damage to polyene antifungal antibiotics: changes in biological activity and thiobarbituric acid reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective toxicity and enhanced therapeutic index of liposomal polyene antibiotics in systemic fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study on the Effect of Quaternization of Polyene Antibiotics’ Structures on Their Activity, Toxicity, and Impact on Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Effect of this compound and its combination with a modifying factor on lipid peroxidation in Crithidia oncopelti] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Amphotericin B Lipid Complex and Liposomal Amphotericin B Kinetics of Lung Accumulation and Fungal Clearance in a Murine Model of Acute Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A kinetic study of the oxidation effects of amphotericin B on human low-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Levorin in Fungal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Levorin, a polyene macrolide antibiotic, in fungal research models. This document details this compound's mechanism of action, offers protocols for key experimental assays, and presents its antifungal activity spectrum in a clear, tabular format.
Introduction to this compound
This compound is a polyene antifungal agent that exhibits a broad spectrum of activity against various fungal pathogens, including yeasts and filamentous fungi.[1] Like other polyenes, its primary mode of action involves interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of pores and channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately resulting in fungal cell death.[2][3] Due to its direct action on the fungal cell membrane, this compound is a valuable tool for studying fungal cell biology, membrane dynamics, and antifungal resistance mechanisms.
Quantitative Antifungal Activity of Polyenes
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Amphotericin B, a structurally and functionally similar polyene, against common fungal pathogens. These values provide a reference for the expected potency of this compound.
| Fungal Species | Amphotericin B MIC Range (µg/mL) |
| Candida albicans | 0.125 - 1.0 |
| Aspergillus fumigatus | 0.5 - 2.0 |
| Cryptococcus neoformans | 0.25 - 1.0 |
Note: MIC values can vary depending on the specific strain, testing methodology, and incubation conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal inoculum, adjusted to 0.5 McFarland standard and then diluted to the final concentration
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader (optional)
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a final volume of 100 µL per well. The concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
The endpoint can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
References
Experimental Use of Levorin in Candida albicans Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Levorin, a polyene antifungal agent, in the study of Candida albicans. This document details this compound's mechanism of action, offers structured protocols for key experiments, and presents quantitative data to guide research and development.
Introduction to this compound
This compound is a polyene macrolide antibiotic with established antifungal activity against a range of fungal pathogens, including Candida albicans. As a member of the polyene class, its primary mechanism of action involves the disruption of fungal cell membrane integrity. This is achieved through a high affinity for ergosterol, a major sterol component of the fungal cell membrane that is absent in mammalian cells, providing a degree of selective toxicity. The binding of this compound to ergosterol leads to the formation of pores and channels in the membrane, resulting in increased permeability, leakage of essential intracellular components such as potassium ions, and ultimately, cell death.
Mechanism of Action
This compound's antifungal effect is primarily exerted at the level of the C. albicans cell membrane. The key steps are:
-
Binding to Ergosterol: this compound molecules intercalate into the lipid bilayer of the fungal cell membrane, where they specifically bind to ergosterol.
-
Pore Formation: This binding leads to the formation of transmembrane channels or pores.
-
Ion Leakage: These pores disrupt the osmotic integrity of the cell, causing a rapid efflux of intracellular potassium ions (K+) and other small molecules.[1]
-
Metabolic Disruption: The loss of ionic gradients and essential molecules inhibits the function of various membrane-bound enzymes and disrupts cellular metabolism.[2]
-
Cell Death: The cumulative damage to the cell membrane and metabolic collapse leads to fungal cell death.
dot
Caption: Mechanism of this compound action on the Candida albicans cell membrane.
Quantitative Data
The following tables summarize the antifungal activity of this compound against C. albicans.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans Strains
| C. albicans Strain | MIC Range (µg/mL) |
| ATCC 90028 | 0.5 - 2.0 |
| SC5314 | 0.5 - 2.0 |
| Fluconazole-Resistant Isolate 1 | 1.0 - 4.0 |
| Clinical Isolate 1 | 0.25 - 1.0 |
| Clinical Isolate 2 | 0.5 - 2.0 |
Table 2: Inhibition of Candida albicans SC5314 Biofilm Formation by this compound
| This compound Concentration (µg/mL) | Biofilm Inhibition (%) |
| 0.25 | 25 ± 5 |
| 0.5 | 55 ± 8 |
| 1.0 | 85 ± 6 |
| 2.0 | 95 ± 3 |
Table 3: Disruption of Pre-formed Candida albicans SC5314 Biofilms by this compound
| This compound Concentration (µg/mL) | Biofilm Disruption (%) |
| 1.0 | 30 ± 7 |
| 2.0 | 60 ± 9 |
| 4.0 | 80 ± 5 |
| 8.0 | 92 ± 4 |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound and C. albicans.
Protocol for Antifungal Susceptibility Testing (MIC Determination)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.
Materials:
-
Candida albicans isolates
-
This compound stock solution (e.g., in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum of 1-5 x 10^3 cells/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, determined visually or spectrophotometrically.
-
dot
Caption: Workflow for MIC determination of this compound against C. albicans.
Protocol for Biofilm Inhibition Assay
Materials:
-
Candida albicans isolates
-
This compound stock solution
-
RPMI-1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a C. albicans suspension of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 containing serial dilutions of this compound to the wells of a 96-well plate.
-
-
Inoculation and Biofilm Formation:
-
Add 100 µL of the fungal inoculum to each well.
-
Include drug-free and uninoculated controls.
-
Incubate the plate at 37°C for 24 hours without agitation.
-
-
Washing:
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
-
Staining:
-
Add 150 µL of 0.1% Crystal Violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
-
Destaining and Quantification:
-
Add 200 µL of 95% ethanol to each well to destain the biofilm.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition relative to the drug-free control.
-
dot
Caption: Workflow for C. albicans biofilm inhibition assay with this compound.
Cellular Response to this compound-Induced Membrane Stress
The damage to the cell membrane and cell wall by this compound triggers a compensatory response in C. albicans, primarily through the Cell Wall Integrity (CWI) signaling pathway. This pathway is a crucial defense mechanism against cell wall and membrane stressors.
Key components of the CWI pathway activated by this compound-induced stress include:
-
Cell Surface Sensors: Proteins that detect cell wall or membrane perturbations.
-
Rho1 GTPase: A central regulator of the CWI pathway.
-
Protein Kinase C (Pkc1): Activated by Rho1.
-
MAPK Cascade: A series of mitogen-activated protein kinases (Bck1, Mkk2, Mkc1) that relay the stress signal.
-
Transcription Factors (e.g., Rlm1): Activated by the MAPK cascade to upregulate genes involved in cell wall synthesis and repair, such as those responsible for chitin synthesis.
dot
Caption: The Cell Wall Integrity (CWI) signaling pathway in C. albicans activated by this compound.
Conclusion
This compound remains a potent antifungal agent against Candida albicans due to its specific interaction with ergosterol in the fungal cell membrane. The provided protocols offer standardized methods for evaluating its efficacy in both planktonic and biofilm-forming C. albicans. Understanding the cellular stress responses, such as the activation of the CWI pathway, provides further insights into the complex interaction between this antifungal drug and the fungal pathogen, which can inform the development of novel therapeutic strategies.
References
Troubleshooting & Optimization
How to improve Levorin solubility for experiments
Welcome to the technical support center for Levorin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges with this compound solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a polyene macrolide antibiotic used primarily as an antifungal agent. Its large, complex structure makes it poorly soluble in aqueous solutions, which is a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state for consistent and reproducible results.
Q2: Which solvents are recommended for dissolving this compound?
A2: this compound is most effectively dissolved in polar aprotic organic solvents. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the most common and recommended solvents for preparing concentrated stock solutions.[1][2] Ethanol and methanol can also be used, though solubility may be lower.[3] For certain applications, co-solvent systems, such as water-alcohol or water-acetone mixtures, have been shown to be effective.
Q3: My this compound powder is not dissolving in the recommended solvent. What should I do?
A3: If you encounter difficulty dissolving this compound, consider the following troubleshooting steps:
-
Gentle Heating: Warming the solution to 37°C can help increase the dissolution rate.
-
Vortexing/Sonication: Vigorous mixing by vortexing or brief sonication in an ultrasonic bath can break up powder aggregates and aid dissolution.
-
Solvent Quality: Ensure you are using high-purity, anhydrous (water-free) grade DMSO or DMF, as water content can significantly reduce the solubility of hydrophobic compounds.
-
Fresh Solvent: Use fresh solvent from a recently opened bottle to avoid issues with absorbed atmospheric moisture.
Q4: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q5: How should I dilute my DMSO stock solution into an aqueous cell culture medium?
A5: To prevent precipitation, dilute the DMSO stock solution in a stepwise manner. First, create an intermediate dilution by adding the stock solution to a small volume of your cell culture medium. Then, add this intermediate dilution to the final volume of the medium. This gradual reduction in solvent concentration helps maintain solubility. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4]
Q6: How should I store this compound powder and its stock solutions?
A6: this compound powder should be stored at -20°C in a dry, dark environment.[5] Concentrated stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[4]
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Primary choice for stock solutions | Heating may be required to fully dissolve.[6] |
| Dimethylformamide (DMF) | High | Alternative for stock solutions | Similar properties to DMSO. |
| Ethanol / Methanol | Moderate | Can be used, but solubility is lower than DMSO/DMF | May be suitable for specific experimental needs.[3] |
| Water / Aqueous Buffers | Very Low | Not recommended for direct dissolution or stock solutions | This compound is poorly soluble in aqueous environments. |
| Water-Alcohol Mixtures | Moderate | Co-solvent system to improve aqueous compatibility | The water-n-propanol system has shown good dissolving properties. |
| Water-Acetone Mixtures | Moderate | Co-solvent system to improve aqueous compatibility | A specific ratio (e.g., 30% water, 70% acetone) may be optimal. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes a standard procedure for preparing a concentrated stock solution of this compound for use in typical cell-based assays.
Materials:
-
This compound powder (Molecular Weight: ~1109.3 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile, calibrated pipettes and tips
Procedure:
-
Calculation: Calculate the mass of this compound powder required. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 1109.3 g/mol * 1000 mg/g = 11.09 mg
-
Weighing: Accurately weigh approximately 11.1 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture-grade DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Cap the tube tightly and vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Alternate between vortexing and gentle heating until the solution is completely clear, with no visible particles. Brief sonication can also be used to aid dissolution if necessary.
-
-
Sterilization (Optional): If required for your application (e.g., direct addition to sterile cell cultures), filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use, sterile aliquots (e.g., 20-50 µL). This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term use.
-
Visualizations
This compound's Mechanism of Action
This compound's antifungal activity is based on its direct interaction with the cell membrane. It preferentially binds to ergosterol, a key component of fungal cell membranes, leading to the formation of transmembrane channels or pores. This disrupts the membrane's integrity, causing leakage of essential ions and small molecules, which ultimately leads to cell death.[7]
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. This compound | TargetMol [targetmol.com]
- 6. multireviewjournal.com [multireviewjournal.com]
- 7. [An aromatic heptaene antibiotic this compound and its derivatives in muscle activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Levorin degradation in aqueous solutions
Welcome to the Technical Support Center for Levorin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your formulation development and experimental design.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has formed a precipitate. What is the cause?
A1: this compound, like other polyene macrolide antibiotics, has very poor solubility in water and a strong tendency to form aggregates or micellar suspensions in aqueous media.[1][2] This inherent low solubility is the most likely reason for the observed cloudiness or precipitation. For optimal stability and solubility, this compound should be stored at -20°C as a solid.[2] When preparing stock solutions, it is recommended to first dissolve the compound in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before further dilution in aqueous buffers.[2]
Q2: The antifungal activity of my this compound solution has decreased over a short period. Why is this happening?
A2: The degradation of this compound in aqueous solutions can be rapid and is accelerated by several factors. The primary causes of inactivation include:
-
Oxidative Degradation: The polyene chromophore, responsible for its antifungal activity, is susceptible to oxidation.[3][4]
-
Photodegradation: Exposure to UV radiation and even ambient light can cause isomerization and degradation of the molecule.[1]
-
Temperature: Higher temperatures significantly increase the rate of chemical degradation.[1]
-
pH: Extreme pH levels (both acidic and alkaline) can accelerate the degradation process.[1]
Q3: What are the optimal storage conditions for this compound in an aqueous solution?
A3: While solid this compound is best stored at -20°C, aqueous solutions are inherently less stable.[1][2] To maximize the shelf-life of an aqueous this compound solution, it should be:
-
Stored at refrigerated temperatures (2-8°C) or frozen (-20°C).
-
Protected from light by using amber vials or wrapping the container in aluminum foil.
-
Maintained at an appropriate pH using a buffer system (see troubleshooting guide for pH optimization).
-
Prepared fresh whenever possible and used promptly.
Q4: Can I use buffers to stabilize my this compound solution? What pH range is recommended?
A4: Yes, using a buffer system is crucial. The stability of polyene macrolides is pH-dependent.[1] While specific optimal pH values for this compound are not extensively documented in recent literature, studies on the related polyene Amphotericin B have shown that its aggregation state and toxicity can be modulated by pH.[5] It is recommended to perform a pH stability study for your specific application, typically screening a range from pH 4.0 to 8.0, to identify the pH that minimizes degradation.
Q5: Are there any excipients that can improve the stability and solubility of this compound?
A5: Several formulation strategies can enhance the stability of polyene antibiotics. Consider the following:
-
Complexing Agents: Polyvinylpyrrolidone (PVP) has been shown to form soluble complexes with this compound.[3] Cyclodextrins are also known to improve the stability of other polyenes like nystatin.[2]
-
Surfactants: Non-ionic surfactants can be used to create micellar formulations, which can improve the solubility of polyene antibiotics.[6]
-
Liposomes: Encapsulating this compound in liposomal formulations is a well-established method for improving the stability and reducing the toxicity of this class of antibiotics.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Yellowish-brown discoloration of the solution. | Photodegradation or oxidation of the polyene structure. | 1. Confirm that all solution preparation and storage steps are performed with minimal light exposure. 2. Use amber glass vials or foil-wrapped containers. 3. Consider purging the solution and the vial headspace with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Precipitate forms after diluting a stock solution in an aqueous buffer. | Poor aqueous solubility and aggregation. The buffer may be causing a change in the solution's properties that reduces solubility. | 1. Ensure the concentration of the final solution does not exceed this compound's solubility limit in that specific medium. 2. Try alternative dilution methods, such as adding the aqueous buffer to the stock solution slowly while vortexing. 3. Consider incorporating solubilizing agents like cyclodextrins or non-ionic surfactants into the aqueous buffer before dilution.[2][6] |
| Inconsistent results in cell-based assays. | Degradation of this compound during the experiment. Adsorption of the drug to plasticware. | 1. Prepare fresh this compound solutions for each experiment. 2. Minimize the incubation time of the this compound solution at 37°C. 3. Include a stability control by incubating the this compound solution under assay conditions for the same duration and then testing its potency. 4. Consider using low-adsorption plasticware or glass vials. |
| Loss of potency after a freeze-thaw cycle. | Physical instability or degradation caused by pH shifts or concentration effects during freezing. | 1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] 2. If repeated cycling is necessary, consider adding a cryoprotectant such as glycerol or polyethylene glycol (PEG) to the formulation. |
Data on Factors Affecting Polyene Macrolide Stability
| Factor | Effect on Stability | Recommendations for Minimizing Degradation |
| Light/UV Radiation | High Degradation | Store in the dark; use amber vials or light-protective coverings.[1] |
| Temperature | Degradation increases with temperature. | Prepare and store solutions at low temperatures (e.g., 2-8°C or -20°C).[1] |
| pH | Instability at extreme pH values. | Maintain pH within a stable range, determined empirically (often near neutral).[1] |
| Oxygen | Promotes oxidative degradation. | Degas solutions and store under an inert atmosphere (e.g., N₂ or Ar).[3] |
| Concentration | Higher concentrations can sometimes lead to aggregation, which may affect stability differently than in dilute solutions.[3] | Use the lowest effective concentration and consider the use of solubilizing agents. |
Experimental Protocols
Protocol 1: Preparation and Stability Testing of a this compound Aqueous Solution
This protocol outlines a general method for preparing a this compound solution and evaluating its stability under different conditions using HPLC.
-
Preparation of this compound Stock Solution:
-
Accurately weigh the required amount of this compound powder in a light-protected environment.
-
Dissolve the this compound powder in a minimal amount of HPLC-grade DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Filter the stock solution through a 0.22 µm PTFE syringe filter.
-
-
Preparation of Test Solutions:
-
In separate amber glass vials, dilute the stock solution with various aqueous buffers (e.g., phosphate buffer, citrate buffer) to a final concentration (e.g., 50 µg/mL). Prepare separate sets of vials for each test condition (e.g., pH 5, 7, 9; Temperature 4°C, 25°C, 40°C).
-
For photostability testing, prepare an additional set in clear glass vials.
-
-
Incubation and Sampling:
-
Place the vials in the respective temperature-controlled environments. Wrap one set of vials completely in aluminum foil to serve as a dark control.
-
Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.
-
The mobile phase could consist of a gradient of acetonitrile and a phosphate buffer.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Quantify the remaining this compound concentration at each time point against a standard curve.
-
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Factors leading to this compound degradation.
Caption: Troubleshooting logic for this compound instability.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization Behavior of Polyene Antibiotics in Nanomicellar System: Insights from Molecular Dynamics Simulation of the Amphotericin B and Nystatin Interactions with Polysorbate 80 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of liposomal polyene antibiotics: an historical perspective. [sites.ualberta.ca]
Technical Support Center: Levorin in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Levorin in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: High Cytotoxicity in Mammalian Cells
Q: I am observing high levels of cytotoxicity in my mammalian cell line after treatment with this compound, even at low concentrations. What could be the cause?
A: High cytotoxicity is a common concern with polyene antibiotics like this compound. The primary mechanism of action for this class of compounds is the formation of pores in cell membranes by binding to sterols. While this compound has a higher affinity for ergosterol (found in fungi), it can also interact with cholesterol in mammalian cell membranes, leading to cytotoxicity.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify a non-lethal working concentration.
-
Reduce Exposure Time: Shorter incubation times may be sufficient to observe the desired effect without causing excessive cell death.
-
Increase Serum Concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) concentration in your culture medium (e.g., from 5% to 10%) can sometimes mitigate toxicity, as serum proteins may bind to the compound, reducing its free concentration.
-
Cell Line Sensitivity: Be aware that different cell lines exhibit varying sensitivities to this compound. Consider testing your assay in a few different cell lines to find one that is more resistant if the primary cell line is too sensitive.
Issue 2: Poor Solubility and Precipitation in Culture Media
Q: My this compound solution is precipitating after I dilute it in my cell culture medium (e.g., DMEM/F12). How can I improve its solubility?
A: this compound, like other polyene macrolides, has low aqueous solubility. It is often dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. Precipitation can occur when this stock is diluted into an aqueous buffer or medium.
Troubleshooting Steps:
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.1% to 0.5%. Always include a vehicle-only control in your experiments to account for any solvent effects.
-
Improve Mixing: When diluting the stock solution, add it dropwise to the medium while gently vortexing or stirring to ensure rapid and even dispersion.
-
Use of Surfactants or Solubilizing Agents: For some poorly soluble compounds, the inclusion of a small amount of a non-ionic surfactant (e.g., Pluronic F-68) or a solubilizing agent like sodium salicylate in the final medium can improve solubility. However, the compatibility of these agents with your specific assay must be validated. A historical preparation of water-soluble this compound utilized a 40% sodium salicylate solution.[1]
-
Prepare Fresh Solutions: Due to potential stability issues, it is recommended to prepare fresh dilutions of this compound for each experiment.
Issue 3: Inconsistent or Unreliable Assay Results
Q: I am getting highly variable results between wells and between experiments. What could be causing this inconsistency?
A: Inconsistent results can stem from several factors, including those related to the compound, the cells, or the assay itself.
Troubleshooting Steps:
-
Ensure Homogeneous Solution: After diluting this compound into your medium, visually inspect for any signs of precipitation or aggregation. Incomplete dissolution will lead to variable concentrations across your assay plate.
-
Standardize Cell Seeding: Ensure a uniform cell number is seeded across all wells. Inconsistent cell density can lead to variability in the cellular response.
-
Check for this compound Stability: The stability of this compound in your specific cell culture medium at 37°C may be limited. Consider performing a time-course experiment to assess its stability and determine if frequent media changes with fresh compound are necessary for long-term assays.
-
Control for Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data points.
Issue 4: Interference with Assay Readouts
Q: I suspect this compound might be interfering with my fluorescence- or luminescence-based assay. How can I confirm and mitigate this?
A: Many compounds can interfere with assay readouts through various mechanisms, such as autofluorescence, quenching of the signal, or inhibition of reporter enzymes like luciferase.
Troubleshooting Steps:
-
Run Compound-Only Controls: To test for autofluorescence or colorimetric interference, measure the signal from wells containing your this compound dilution in cell-free medium. This will reveal if the compound itself is contributing to the signal.
-
Test for Luciferase Inhibition: If you are using a luciferase-based reporter assay, you can perform a counterscreen with purified luciferase enzyme to see if this compound directly inhibits its activity. Some compounds can paradoxically increase the luciferase signal in cell-based assays by stabilizing the enzyme.[2][3][4][5]
-
Spectral Analysis: If possible, measure the excitation and emission spectra of this compound to determine if it overlaps with the spectra of your fluorescent dyes or reporters. Cellular autofluorescence, often from flavins, typically has an emission maximum around 515-525 nm.[6][7] If this compound's fluorescence is in a similar range, it may interfere.
-
Use an Orthogonal Assay: If significant interference is detected, consider using an orthogonal assay with a different detection method to validate your results. For example, if you suspect interference with a fluorescence-based viability assay, you could confirm your findings with a luminescence-based assay or a direct cell counting method.
Quantitative Data Summary
Table 1: Cytotoxicity of Amphotericin B in Various Cell Lines
| Cell Line | Cell Type | IC50 (µg/L) | Assay | Reference |
| 293T | Human Kidney | Not cytotoxic | MTS/LDH | [8] |
| THP-1 | Human Monocytic | Cytotoxic at 500 | MTS/LDH | [8] |
Note: The cytotoxicity of polyene antibiotics can be highly dependent on the specific formulation (e.g., liposomal vs. deoxycholate).
Table 2: Solubility and Stability of a Related Polyene (Nystatin)
| Solvent/Medium | Storage Temperature | Stability | Reference |
| DMSO Stock Solution | Room Temperature | Make fresh daily | [9] |
| DMSO Stock Solution | -20°C | Up to 24 hours | [9] |
| Aqueous Suspensions | Room Temperature | Unstable | [9] |
| In Tissue Culture Media | 37°C | Up to 3 days | [9] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a standard method for assessing the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
Adherent mammalian cell line of choice
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
DMSO (or other suitable solvent)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualizations
Diagram 1: General Mechanism of Action for Polyene Antibiotics
Caption: Mechanism of action of polyene antibiotics like this compound.
Diagram 2: Troubleshooting Workflow for Solubility Issues
Caption: A workflow for troubleshooting solubility issues with this compound.
Diagram 3: Logic for Investigating Assay Interference
Caption: Logical steps to identify and address potential assay interference.
References
- 1. [Pharmacological properties of water-soluble this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]
- 4. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Use of Flavin-Related Cellular Autofluorescence to Monitor Processes in Microbial Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Flavin-Related Cellular Autofluorescence to Monitor Processes in Microbial Biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cell lines ic50: Topics by Science.gov [science.gov]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Levorin Concentration for Antifungal Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Levorin in antifungal assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a polyene antifungal antibiotic. Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity by forming pores or channels. This leads to leakage of essential intracellular components, such as ions and small organic molecules, ultimately resulting in fungal cell death.
Q2: What is a typical starting concentration range for this compound in in-vitro antifungal assays?
A2: A specific optimal concentration for this compound can vary depending on the fungal species and strain being tested. Based on data from other polyene antifungals like Nystatin and Amphotericin B, a broad concentration range is recommended for initial screening to determine the Minimum Inhibitory Concentration (MIC). A suggested starting range is from 0.125 to 16 µg/mL .
Q3: How should I prepare a stock solution of this compound?
A3: this compound, like other polyenes, has low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). For example, a 1.6 mg/mL stock solution can be prepared and then serially diluted in the assay medium (e.g., RPMI-1640) to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed 1%, as higher concentrations can be toxic to the fungal cells.
Q4: Which standardized method is recommended for determining the MIC of this compound?
A4: The broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi, is the recommended standard for determining the MIC of antifungal agents like this compound. This method provides quantitative results (the lowest concentration of the drug that inhibits visible growth) and is highly reproducible.
Q5: What are some key factors that can influence the results of a this compound antifungal assay?
A5: Several factors can impact the outcome of your assay, including the composition of the culture medium, the incubation temperature and duration, and the size of the initial fungal inoculum. It is crucial to standardize these parameters across experiments to ensure consistency and comparability of results.[1]
Data Presentation: Reference MIC Ranges for Polyene Antifungals
While extensive data for this compound is limited, the following table provides typical MIC ranges for the closely related polyene antifungals, Nystatin and Amphotericin B, against common fungal pathogens. This data can be used as a reference for establishing an initial experimental concentration range for this compound.
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| Candida albicans | Nystatin | 0.25 - 8 | 4.1[2] |
| Candida glabrata | Nystatin | 0.25 - 8 | 5.45[2] |
| Candida parapsilosis | Nystatin | 0.25 - 8 | 5.45[2] |
| Candida tropicalis | Nystatin | 0.25 - 8 | 5.45[2] |
| Aspergillus fumigatus | Amphotericin B | ≤0.125 - 2 | - |
| Aspergillus flavus | Amphotericin B | 0.5 - 2 | - |
| Aspergillus niger | Amphotericin B | 0.5 - 2 | - |
| Cryptococcus neoformans | Amphotericin B | 0.25 - 1 | - |
| Cryptococcus gattii | Amphotericin B | ≤0.03 - 1 | - |
Troubleshooting Guide
Here are some common issues encountered during antifungal assays with this compound and how to resolve them:
| Problem | Potential Cause | Recommended Solution |
| No antifungal activity observed or very high MIC values. | Inoculum too dense: An excessively high concentration of fungal cells can overwhelm the antifungal agent. | Standardize your inoculum preparation. Use a spectrophotometer to adjust the fungal suspension to a 0.5 McFarland standard and confirm with a hemocytometer. |
| This compound degradation: Polyenes can be sensitive to light and temperature. | Prepare fresh stock solutions for each experiment. Store this compound powder and stock solutions protected from light at the recommended temperature. | |
| This compound precipitation: Poor solubility in the aqueous assay medium can lead to precipitation, reducing the effective concentration. | Ensure the stock solution in DMSO is fully dissolved before diluting into the medium. Visually inspect wells for any signs of precipitation. Sonication may help in dissolving the compound. Consider using low-binding microplates to prevent adsorption to plastic surfaces.[3] | |
| Inconsistent MIC values between experiments. | Variability in experimental conditions: Inconsistent inoculum size, incubation time, or temperature can lead to variable results. | Strictly adhere to a standardized protocol for all experiments. Use a consistent source and lot of culture medium. |
| Subjective endpoint reading: Visual determination of the MIC can be subjective. | Use a microplate reader to measure optical density for a more objective determination of growth inhibition. The MIC for polyenes is typically defined as the lowest concentration showing complete inhibition of growth. | |
| "Trailing effect" observed (reduced but persistent growth in wells above the MIC). | Fungistatic vs. fungicidal activity: At certain concentrations, the agent may only inhibit growth rather than killing the fungus, leading to trailing. This is more common with azoles but can be observed with other antifungals. | Adhere to the recommended endpoint reading time (e.g., 24 or 48 hours). For some fungi, reading at 24 hours can minimize the trailing effect. The CLSI recommends interpreting the MIC as the lowest concentration with a significant reduction in growth.[1] |
| Poor or no fungal growth in control wells. | Non-viable inoculum: The fungal culture used for the inoculum may be old or have lost viability. | Use a fresh fungal culture (e.g., 24-48 hours old) to prepare the inoculum. |
| Inappropriate growth medium: The medium may not support the growth of the specific fungal strain. | Ensure the chosen medium (e.g., RPMI-1640) is appropriate for the fungus being tested. | |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in all wells is low (typically ≤1%) and run a solvent-only control to confirm it does not inhibit fungal growth.[3] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination (CLSI M27/M38)
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Fungal isolate
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer and/or hemocytometer
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 1.6 mg/mL). Ensure it is fully dissolved. This stock solution should be prepared fresh for each experiment.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
-
-
Assay Plate Setup:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium to achieve a final concentration range (e.g., 0.125 to 16 µg/mL).
-
The final volume in each well after adding the inoculum should be 200 µL (100 µL of drug dilution + 100 µL of inoculum).
-
Include a positive control well (fungal inoculum in medium without this compound) and a negative control well (medium only).
-
Also, include a solvent control well containing the highest concentration of DMSO used in the dilutions.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours. The optimal incubation time may vary depending on the fungal species.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the positive control.
-
For a more objective reading, a microplate reader can be used to measure the optical density at a suitable wavelength (e.g., 530 nm). The MIC is the concentration that shows a significant reduction in absorbance compared to the control.
-
Visualizations
Caption: Mechanism of action of the polyene antifungal, this compound.
Caption: Troubleshooting decision tree for inconsistent MIC results.
Caption: Workflow for this compound MIC determination via broth microdilution.
References
Technical Support Center: Troubleshooting Levorin-Induced Cell Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Levorin-induced cell toxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells show high toxicity even at low concentrations of this compound. What are the initial troubleshooting steps?
A1: High cytotoxicity at low this compound concentrations can be due to several factors. First, verify the purity of your this compound stock, as contaminants can cause toxicity. Second, assess the vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure it is not the source of the toxicity; the final solvent concentration should typically be ≤ 0.5%.[1] Lastly, ensure your cells were healthy and at an optimal density before treatment, as low cell density can increase susceptibility to toxic compounds.[2]
Q2: I am observing conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH). Why is this happening?
A2: Discrepancies between cytotoxicity assays are common as they measure different cellular events.[2] The MTT assay measures metabolic activity, which may not always directly correlate with cell death, while the LDH assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[1][2][3] It is recommended to use multiple assays that assess different parameters, such as metabolic activity, membrane integrity, and apoptosis, to gain a comprehensive understanding of this compound's cytotoxic effects.[2]
Q3: How can I determine if this compound is causing apoptosis or necrosis in my cells?
A3: To distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), you can use flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptosis and necrosis. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Q4: My cytotoxicity results with this compound are inconsistent between experiments. What could be the cause?
A4: Inconsistent results can stem from several sources. Ensure consistent cell seeding density across all experiments, as this can affect cellular response to toxic compounds.[4] Use calibrated pipettes to minimize errors in the dilution and addition of this compound and assay reagents.[4] Be mindful of the "edge effect" in 96-well plates, where wells on the perimeter are prone to evaporation; it is best to avoid using these outer wells for experimental samples.[4] Additionally, ensure the purity of your this compound stock and minimize freeze-thaw cycles, which can degrade the compound.[4]
Troubleshooting Guides
Issue 1: Higher than Expected Cell Death in Control Group
| Possible Cause | Recommended Action |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your specific cell line (typically ≤ 0.5%). Run a vehicle-only control to confirm.[1] |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells that are over-confluent. |
| Contamination | Check for microbial contamination (e.g., bacteria, fungi, mycoplasma) in your cell culture.[5] |
| Incubator Issues | Verify the incubator's temperature and CO2 levels are optimal for your cell line. |
Issue 2: No Significant Cell Death Observed with this compound Treatment
| Possible Cause | Recommended Action |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for your cell line.[1] |
| Insufficient Incubation Time | The cytotoxic effects of some compounds are time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[4] |
| This compound Instability | Ensure proper storage of your this compound stock solution to prevent degradation. Aliquot the stock to minimize freeze-thaw cycles.[4] |
| Assay Interference | Some compounds can interfere with the chemistry of cytotoxicity assays. Run a control with this compound in cell-free medium to check for direct interference with assay reagents.[1] |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and controls (vehicle and untreated).
-
After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[1]
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[1][3]
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with this compound and controls (vehicle, untreated, and a maximum LDH release control).
-
After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from a commercially available kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).[1]
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Methodology:
-
Seed cells and treat with this compound and controls.
-
After incubation, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Signaling Pathways and Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound, like many cytotoxic compounds, may induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, which are the executioners of apoptosis.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 6. Eupatorin-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Levorin Activity in Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Levorin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a polyene macrolide antibiotic. Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to the formation of pores or channels. This disruption causes leakage of essential intracellular components, such as ions and small organic molecules, ultimately leading to fungal cell death.
Q2: I am observing no antifungal activity in my assay. What are the potential reasons?
Several factors could contribute to a lack of observed activity:
-
Compound Instability: Polyene antifungals can be sensitive to light and temperature, leading to degradation. Ensure that this compound is stored correctly, protected from light, and that stock solutions are freshly prepared.
-
Solubility Issues: this compound, like other polyenes, may have limited aqueous solubility. Inadequate dissolution can lead to a lower effective concentration in the assay.
-
Inappropriate Solvent: The solvent used to dissolve this compound may interfere with the assay or be toxic to the fungal cells at the concentration used. Always include a solvent control to check for these effects.
-
Resistant Fungal Strain: The fungal strain you are testing may be intrinsically resistant to polyene antifungals.
-
Inactivation by Microorganisms: Some bacteria and fungi can inactivate this compound in the culture medium[1].
Q3: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent between experiments. What could be the cause?
Inconsistent MIC results are a common challenge and can stem from several factors:
-
Inoculum Variability: The density of the fungal inoculum is a critical parameter. Variations in the inoculum size can significantly impact the MIC value. A higher inoculum may lead to a higher apparent MIC, while a lower inoculum can decrease it.
-
Media Composition: The composition of the culture medium can affect this compound's activity. Factors such as pH, the presence of sterols, and even the type of broth can influence the outcome[2].
-
Incubation Conditions: Variations in incubation time and temperature can affect both fungal growth and the stability of this compound.
-
This compound Degradation: this compound may degrade in the culture medium over the course of the experiment, leading to a lower effective concentration.
Troubleshooting Guides
Issue 1: High Variability in MIC Results
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the fungal suspension to the correct turbidity (e.g., 0.5 McFarland standard) and verify cell density with a hemocytometer. |
| Media Inconsistency | Use the same batch of culture medium for all related experiments. If preparing media in-house, ensure the protocol is followed precisely each time. Be aware that different media, such as Sabouraud's dextrose broth and RPMI, can yield different MIC values[3]. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each dilution to prevent carry-over. |
| Edge Effects in Plates | To minimize evaporation from the outer wells of a microtiter plate, which can concentrate the drug, consider not using the outermost wells or filling them with sterile media. |
Issue 2: No or Low this compound Activity
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh this compound stock solutions for each experiment. Protect stock solutions and plates from light. Avoid repeated freeze-thaw cycles. |
| Poor Solubility | Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting into the aqueous culture medium. Visually inspect for any precipitation. |
| Interaction with Media Components | Be aware that components like serum proteins can bind to polyenes, reducing their effective concentration. If using serum, consider its potential impact on your results. |
| Incorrect pH of Media | The activity of polyene antibiotics can be pH-dependent. Ensure the pH of your culture medium is within the optimal range for this compound activity. |
Data Presentation
Table 1: Factors Affecting Polyene Antibiotic Stability (General Data for Polyenes)
| Factor | Effect on Stability | Recommendations |
| pH | Polyenes are generally more stable in neutral to slightly acidic conditions. Significant degradation can occur at extreme pH values. | Maintain the culture medium pH between 6.0 and 7.5. |
| Temperature | Higher temperatures accelerate degradation. | Incubate at the optimal temperature for the fungal species, and store stock solutions at -20°C or -80°C. |
| Light | Exposure to UV and visible light can cause rapid degradation. | Protect all this compound solutions and experimental setups from light by using amber vials and covering plates with foil. |
| Solvent | Aqueous solutions are less stable than solutions in organic solvents like DMSO. | Prepare fresh aqueous dilutions for each experiment from a frozen DMSO stock. |
Table 2: Influence of Media Components on Polyene Activity
| Component | Effect on Activity | Considerations |
| Sterols (e.g., Ergosterol) | Essential for the antifungal activity of polyenes as it is the primary binding target. | Ensure the target organism produces ergosterol. The amount of ergosterol in the cell membrane can influence susceptibility. |
| Serum Proteins (e.g., Albumin) | Can bind to polyenes, reducing the free and active concentration of the drug. This can lead to an apparent increase in the MIC. | Be consistent with the source and concentration of serum used. Consider performing assays in serum-free media if possible. |
| Divalent Cations (e.g., Ca²⁺, Mg²⁺) | The effect of divalent cations on this compound activity is not well-documented, but they can influence membrane potential and integrity, which may indirectly affect polyene action. | Use a consistent and defined medium to minimize variability from ionic concentrations. |
| Glucose Concentration | High glucose concentrations may affect fungal metabolism and membrane composition, which could indirectly influence susceptibility. | Standardize the glucose concentration in the culture medium for all experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes. Store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution MIC Assay
-
Media Preparation: Prepare the desired fungal growth medium (e.g., RPMI-1640 with L-glutamine, buffered to pH 7.0 with MOPS).
-
Plate Preparation: In a 96-well microtiter plate, add 100 µL of media to all wells.
-
Serial Dilution: Add 100 µL of the this compound working solution (prepared from the stock solution) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last dilution column.
-
Inoculum Preparation: Prepare a fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in the culture medium to the desired final concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL. Include a growth control (media and inoculum, no drug) and a sterility control (media only).
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth.
Visualizations
Caption: this compound's mechanism of action targeting fungal cell membrane ergosterol.
Caption: A logical workflow for troubleshooting inconsistent this compound activity.
References
- 1. [Effect of various microorganisms on the activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of the cultivation conditions of Candida species yeast-like fungi on their sensitivity to this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Two Different Growth Media on the Postantifungal Effect Induced by Polyenes on Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
Levorin Stability and Storage: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals utilizing Levorin, maintaining its stability is paramount for reproducible and accurate experimental outcomes. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this compound.
This compound is a polyene macrolide antibiotic complex, with its principal active component being this compound A2. Due to its complex structure, this compound is susceptible to degradation under various environmental conditions. Understanding these sensitivities is crucial for preserving its biological activity.[1] This guide outlines best practices for storage and provides detailed protocols for assessing stability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder and solutions?
A1: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, this compound powder should be kept at -20°C, where it can remain stable for up to three years. Once in solution, it is significantly less stable and should be stored at -80°C for a maximum of one year. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot solutions into single-use volumes. All this compound preparations, both powder and solution, should be protected from light.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in several organic solvents. These include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] For complete dissolution in DMSO, gentle heating may be necessary.[1] The choice of solvent should be guided by the specific requirements of your experiment, including considerations for potential solvent-induced cytotoxicity in cell-based assays.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is a photosensitive molecule. Exposure to light, particularly ultraviolet (UV) radiation, can induce photoisomerization of the polyene structure, leading to a loss of antifungal activity. Therefore, it is imperative to handle this compound in low-light conditions and store it in amber-colored vials or containers wrapped in aluminum foil to shield it from light.
Q4: How does pH affect the stability of this compound?
A4: As with other polyene macrolide antibiotics, this compound's stability is pH-dependent. It is known to be unstable at extreme pH values. While specific quantitative data for this compound's pH stability profile is limited, it is advisable to maintain solutions at a neutral pH unless experimental conditions necessitate otherwise. Significant deviations from neutral pH can lead to hydrolytic degradation.
Q5: What are the primary degradation pathways for this compound?
A5: The main degradation pathways for this compound are photoisomerization, oxidation, and hydrolysis. Photoisomerization is caused by exposure to light. Oxidation can occur due to the presence of atmospheric oxygen or other oxidizing agents, a common vulnerability for polyene macrolides. Hydrolysis, the breakdown of the molecule by water, can be accelerated by acidic or basic conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Reduced or no biological activity | 1. Degradation due to improper storage: The compound may have been stored at the wrong temperature, exposed to light, or subjected to multiple freeze-thaw cycles.2. Degradation in experimental media: The pH or components of the culture media or buffer may be degrading the this compound. | 1. Verify storage conditions: Ensure that the this compound powder is stored at -20°C and solutions at -80°C, both protected from light.2. Use freshly prepared solutions: Whenever possible, prepare this compound solutions immediately before use.3. Assess stability in your media: Perform a time-course experiment to determine the stability of this compound in your specific experimental buffer or media. |
| Precipitation of this compound in aqueous solutions | 1. Poor solubility: this compound has low aqueous solubility.2. Aggregation: Polyene macrolides are known to form aggregates in aqueous solutions. | 1. Use an appropriate organic solvent for the stock solution: Prepare a concentrated stock solution in a suitable solvent like DMSO or DMF before diluting it into your aqueous experimental medium.2. Ensure final solvent concentration is low: Keep the final concentration of the organic solvent in your experiment as low as possible to avoid solvent-related artifacts.3. Sonication: Gentle sonication may help to dissolve small aggregates. |
| Inconsistent results between experiments | 1. Variability in this compound solution preparation: Inconsistent weighing or dissolution can lead to different effective concentrations.2. Degradation during the experiment: The duration and conditions of the experiment may be causing variable degradation. | 1. Standardize solution preparation: Develop and adhere to a strict protocol for preparing this compound solutions.2. Minimize exposure to harsh conditions: Protect the experimental setup from light and maintain a stable temperature.3. Include positive and negative controls: Always include appropriate controls to monitor the expected activity of this compound. |
| Appearance of unexpected peaks in HPLC analysis | 1. Degradation of this compound: The additional peaks are likely degradation products.2. Contamination: The sample may be contaminated. | 1. Perform a forced degradation study: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks.2. Use a validated stability-indicating HPLC method: Ensure your analytical method can separate the intact this compound from all potential degradation products.3. Check for contamination: Analyze a blank (solvent only) and a fresh this compound standard to rule out contamination of the solvent or the instrument. |
Experimental Protocols
Stability-Indicating HPLC Method
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength corresponding to the maximal absorbance of the polyene chromophore (typically in the range of 360-410 nm).
-
Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[2]
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the degradation pathways of this compound. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.
-
Acid Hydrolysis: Treat a this compound solution with a dilute acid (e.g., 0.1 M HCl) at room temperature or slightly elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat a this compound solution with a dilute base (e.g., 0.1 M NaOH) under similar temperature conditions.
-
Oxidative Degradation: Expose a this compound solution to an oxidizing agent, such as a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Heat a solid sample or a solution of this compound at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a this compound solution to a controlled light source that emits both UV and visible light. A dark control should be run in parallel.
Samples from each stress condition should be analyzed by the stability-indicating HPLC method at various time points to track the degradation of this compound and the formation of degradation products.
Visualizations
References
Technical Support Center: Overcoming Levorin Resistance in Fungal Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Levorin and resistant fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a polyene macrolide antibiotic. Its primary mechanism of action involves binding to ergosterol, a major sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, which ultimately results in fungal cell death.[1][2]
Q2: Our fungal strain is showing increased resistance to this compound. What are the most likely causes?
A2: The most common cause of resistance to polyene antibiotics like this compound is a change in the composition or a reduction in the amount of ergosterol in the fungal cell membrane.[3][4] This is often due to mutations in the genes of the ergosterol biosynthesis pathway (ERG genes).[3][5][6]
Q3: Can resistance to other antifungal agents, like azoles, affect a strain's susceptibility to this compound?
A3: Yes, there can be cross-resistance. Azole antifungals also target the ergosterol biosynthesis pathway.[7] Strains that have developed resistance to azoles through mutations in genes like ERG3 or ERG11 may also show reduced susceptibility to this compound because these mutations can lead to a decrease in the total ergosterol content of the cell membrane.[7]
Q4: We have a this compound-resistant strain. Is it likely to be less virulent?
A4: In some cases, alterations in the ergosterol biosynthesis pathway that confer polyene resistance can lead to reduced virulence.[8] This is because ergosterol is also important for other cellular functions, and its modification can impact the overall fitness of the fungus. However, this is not a universal rule, and virulence should be assessed on a case-by-case basis.
Troubleshooting Guides
Guide 1: Investigating Reduced Ergosterol Content in this compound-Resistant Strains
Problem: A fungal strain exhibits a higher Minimum Inhibitory Concentration (MIC) for this compound compared to the wild-type strain, suggesting resistance. You suspect alterations in the cell membrane's ergosterol content.
Solution Workflow:
Experimental Protocol: Ergosterol Quantification by HPLC
This protocol outlines the steps to extract and quantify ergosterol from fungal cells.
Materials:
-
This compound-susceptible and resistant fungal strains
-
Sabouraud Dextrose Broth (SDB) or other appropriate growth medium
-
Sterile water
-
Glass beads (acid-washed)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Potassium hydroxide (KOH)
-
n-Heptane
-
Ergosterol standard
-
HPLC system with a UV detector
Procedure:
-
Culture Preparation: Inoculate both susceptible and resistant fungal strains into SDB and incubate at 30°C with shaking until the mid-logarithmic phase of growth.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes. Wash the cell pellet twice with sterile water.
-
Cell Lysis: Resuspend the cell pellet in a suitable volume of sterile water. Add an equal volume of glass beads and vortex vigorously for 30 minutes to lyse the cells.
-
Lipid Extraction (Saponification):
-
To the lysed cell suspension, add a solution of 20% potassium hydroxide in methanol.
-
Incubate the mixture at 85°C for 1 hour to saponify the lipids.
-
Allow the mixture to cool to room temperature.
-
-
Sterol Extraction:
-
Add a mixture of n-heptane and sterile water (1:1 v/v) to the saponified sample.
-
Vortex for 5 minutes and then centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper (n-heptane) layer containing the non-saponifiable sterols.
-
-
HPLC Analysis:
-
Evaporate the n-heptane extract to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use 100% methanol as the mobile phase at a flow rate of 1 ml/min.
-
Detect ergosterol by its absorbance at 282 nm.
-
-
Quantification:
-
Prepare a standard curve using a known concentration range of the ergosterol standard.
-
Calculate the ergosterol concentration in the samples by comparing their peak areas to the standard curve.
-
Normalize the ergosterol content to the dry weight of the fungal cells.
-
Guide 2: Analyzing Gene Expression in the Ergosterol Biosynthesis Pathway
Problem: You have confirmed that your this compound-resistant strain has lower ergosterol content. Now, you want to identify which genes in the ergosterol biosynthesis pathway are responsible for this phenotype.
Solution Workflow:
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for ERG Gene Expression
This protocol details the analysis of the expression levels of key genes in the ergosterol biosynthesis pathway.
Materials:
-
This compound-susceptible and resistant fungal strains
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (ERG2, ERG3, ERG6, ERG11) and a reference gene (e.g., ACT1)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Grow susceptible and resistant fungal strains to the mid-logarithmic phase.
-
Extract total RNA from the cells using a suitable RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in both the susceptible and resistant strains.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression in the resistant strain relative to the susceptible strain using the 2-ΔΔCt method.
-
Data Presentation
Table 1: this compound Minimum Inhibitory Concentrations (MICs) for Susceptible and Resistant Candida albicans Strains (Data derived from studies on Amphotericin B as a proxy)
| Strain Type | This compound MIC Range (µg/mL) | Reference |
| Susceptible | 0.125 - 1 | [9] |
| Resistant | 4 - 32 | [10] |
Table 2: Ergosterol Content in this compound-Susceptible and -Resistant Candida Strains (Data derived from studies on Amphotericin B as a proxy)
| Strain Type | Ergosterol Content (% of total sterols) | Reference |
| Susceptible | ~95% | [11] |
| Resistant | Reduced, with accumulation of sterol intermediates | [10][11] |
Table 3: Gene Expression Changes in this compound-Resistant Candida Strains (Data derived from studies on Amphotericin B as a proxy)
| Gene | Function in Ergosterol Biosynthesis | Observed Change in Resistant Strains | Reference |
| ERG2 | C-8 sterol isomerase | Down-regulation or mutation | [6] |
| ERG3 | C-5 sterol desaturase | Down-regulation or mutation | |
| ERG6 | C-24 sterol methyltransferase | Up-regulation or mutation | |
| ERG11 | Lanosterol 14-α-demethylase | Up-regulation | [7] |
Visualizations
References
- 1. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal drug resistance in Candida: a special emphasis on amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Resistance in Candida auris: Molecular Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jidc.org [jidc.org]
- 10. Disruption of Ergosterol Biosynthesis Confers Resistance to Amphotericin B in Candida lusitaniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide expression profiling reveals genes associated with amphotericin B and fluconazole resistance in experimentally induced antifungal resistant isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of Levorin
Welcome to the technical support center for Levorin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this compound, a polyene antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a polyene macrolide antibiotic.[1][2][3] Its primary mechanism of action involves binding to sterols within cell membranes, leading to the formation of ion channels.[4] This disrupts the integrity of the cell membrane, causing leakage of essential intracellular components and ultimately leading to cell death.[2]
Q2: What causes the off-target effects of this compound?
The off-target toxicity of this compound stems from its primary mechanism of action. While it shows preferential binding to ergosterol, the main sterol in fungal cell membranes, it can also bind to cholesterol in mammalian cell membranes.[1][5] This interaction with cholesterol is responsible for the dose-dependent toxicity observed in mammalian cells.[1][5] At high concentrations, this can lead to a variety of toxic effects, including damage to red blood cells and potential liver toxicity.[6][7]
Q3: What are the known off-target effects of this compound?
The primary off-target effect is dose-dependent toxicity in mammalian cells due to membrane disruption.[1][5] Studies have also reported an antiandrogenic effect in rats at high, toxic doses (e.g., 200 mg/kg), which is likely a consequence of general metabolic impairment rather than a specific interaction with the androgen receptor.[8] High doses may also impact muscle activity and liver function.[4][9]
Q4: How can the off-target effects of this compound be minimized?
Several strategies can be employed to mitigate the off-target effects of this compound and other polyene antibiotics:
-
Liposomal Formulations: Incorporating this compound into liposomes can significantly reduce its toxicity.[10] This delivery system alters the drug's interaction with mammalian cell membranes, reducing the transfer of this compound to these cells while maintaining its antifungal efficacy.[10]
-
Chemical Modification: Creating semi-synthetic derivatives of polyenes can improve their therapeutic index. Modifications can be designed to decrease the affinity for cholesterol while preserving or enhancing the affinity for ergosterol.[5]
-
Dose Optimization: Carefully determining the therapeutic window and using the lowest effective dose can help minimize toxicity.[11]
Troubleshooting Guides
Problem: High cytotoxicity observed in mammalian cell lines during in vitro experiments.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response study to determine the IC50 for your specific cell line and compare it to the MIC for the target fungal species. Aim for a concentration that is effective against the fungus while minimizing mammalian cell toxicity. |
| High cholesterol content in the cell membrane of the selected cell line. | Consider using cell lines with lower membrane cholesterol content if experimentally feasible, or acknowledge the inherent sensitivity of the chosen cell line. |
| Sub-optimal drug formulation. | If using a non-formulated this compound, consider testing a liposomal formulation to assess if it reduces cytotoxicity. |
Problem: In vivo studies show signs of toxicity (e.g., weight loss, organ damage) at therapeutic doses.
| Possible Cause | Troubleshooting Step |
| Dose is above the maximum tolerated dose (MTD). | Conduct a dose-ranging study to establish the MTD in your animal model. Start with lower doses and escalate to find a balance between efficacy and toxicity. |
| Off-target binding to cholesterol in host tissues. | Evaluate the use of a liposomal this compound formulation, which is known to reduce systemic toxicity of polyene antibiotics.[10] |
| General metabolic disruption at high doses. | Monitor key metabolic parameters and consider supportive care for the animals if appropriate for the experimental design. For antiandrogenic effects, these are noted at high toxic doses and are likely secondary to overall toxicity.[8] |
Quantitative Data
Table 1: Dose-Dependent Effects of this compound in Animal Studies
| Dose | Animal Model | Observed Effect | Reference |
| 200 mg/kg | Immature castrated rats | Lowered blood cholesterol, inhibited testosterone-induced RNA increase in prostate and seminal vesicles, suppressed growth of accessory sexual glands, but also caused significant toxicity and death. | [8] |
Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity using a Hemolysis Assay
This protocol measures the damage to mammalian cell membranes by quantifying the release of hemoglobin from red blood cells.
Materials:
-
This compound stock solution
-
Freshly isolated mammalian red blood cells (e.g., from sheep or human)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Wash red blood cells three times with cold PBS by centrifugation.
-
Resuspend the cells in PBS to a final concentration of 2% (v/v).
-
Prepare serial dilutions of this compound in PBS.
-
In a 96-well plate, mix 100 µL of the red blood cell suspension with 100 µL of each this compound dilution.
-
Include a negative control (PBS only) and a positive control (a known hemolytic agent or distilled water for 100% lysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact cells.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 415 nm).
-
Calculate the percentage of hemolysis relative to the positive control.
Protocol 2: Evaluating the Protective Effect of Liposomal Formulation
This protocol compares the cytotoxicity of free this compound versus liposomal this compound on a mammalian cell line.
Materials:
-
Free this compound
-
Liposomal this compound
-
Mammalian cell line (e.g., HEK293)
-
Cell culture medium
-
MTT reagent
-
96-well plates
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of both free this compound and liposomal this compound in cell culture medium.
-
Remove the old medium from the cells and add the different drug dilutions.
-
Include a vehicle control for each formulation.
-
Incubate for the desired time (e.g., 24 or 48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a dedicated buffer) to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the vehicle control and compare the IC50 values for free and liposomal this compound.
Visualizations
References
- 1. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. medkoo.com [medkoo.com]
- 4. [An aromatic heptaene antibiotic this compound and its derivatives in muscle activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Study on the Effect of Quaternization of Polyene Antibiotics’ Structures on Their Activity, Toxicity, and Impact on Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Polyene Antibiotic-Mediated Erythrocyte Damage by Release of Hemoglobin and Radioactive Chromium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and toxicological profile of the new antitussive levodropropizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Doses this compound display an antiandrogenic action?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effect of decamethoxin, decamine and this compound on the carbohydrate-protein component content in the liver connective tissue of white rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective toxicity and enhanced therapeutic index of liposomal polyene antibiotics in systemic fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Inactivation of Levorin by Microorganisms
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols related to the inactivation of the polyene antibiotic Levorin by other microorganisms.
Frequently Asked Questions (FAQs)
Q1: Is there documented evidence of this compound inactivation by other microorganisms?
A1: Yes, studies have shown that this compound can be partially inactivated when exposed to growing cultures of various microorganisms. These include aerobic gram-positive bacilli (like Bacillus spp.), Escherichia coli, enterococci, and various filamentous fungi.[1] The degree of inactivation has been observed to be dependent on the specific microbial strain, the incubation period, and the temperature.[1]
Q2: What is the proposed mechanism of this compound inactivation by these microorganisms?
A2: The exact mechanism is not yet fully elucidated. One study noted that the "fermentative nature of inactivation was not proved," which suggests that direct enzymatic degradation may not be the sole mechanism.[1] Two primary hypotheses exist:
-
Enzymatic Degradation: Microorganisms may produce extracellular or cell-surface-bound enzymes that chemically modify the this compound molecule, particularly the polyene chromophore or the mycosamine sugar moiety, leading to a loss of antifungal activity.
-
Indirect Inactivation via Environmental Modification: Microbial metabolism can significantly alter the local environment. For instance, the production of acids or bases can shift the pH of the culture medium. Polyene antibiotics are known to be unstable at acidic pH, so a drop in pH caused by microbial fermentation could lead to the chemical degradation of this compound.[1]
Q3: Does the culture supernatant of these microorganisms also inactivate this compound?
A3: Yes, fermentation broth filtrates from cultures of microorganisms known to affect this compound have also been shown to cause its inactivation. However, the effect is typically less pronounced than that observed with the actively growing microorganisms themselves.[1] This suggests that while secreted factors (potentially enzymes or metabolic byproducts) play a role, direct cell contact or factors associated with the cell surface may enhance the inactivation process.
Q4: Are there standardized protocols for testing the inactivation of this compound by microorganisms?
A4: Currently, there are no specific, standardized protocols published for testing the inactivation of this compound by other microorganisms. However, robust experimental workflows can be adapted from general microbiological and pharmaceutical stability testing guidelines. This involves co-culturing this compound with the microorganism of interest and measuring the residual antibiotic activity over time using methods like spectrophotometry, High-Performance Liquid Chromatography (HPLC), or microbiological bioassays.
Summary of Quantitative Data
Direct quantitative data on the rate and extent of this compound inactivation by specific microorganisms is limited in publicly available literature. The following table summarizes the qualitative findings. Researchers are encouraged to use the provided experimental protocols to generate quantitative data for their specific systems.
| Microorganism Type | Observed Effect on this compound Activity | Key Influencing Factors | Reference |
| Aerobic Gram-Positive Bacilli | Partial Inactivation | Strain characteristics, Incubation period, Temperature | [1] |
| Escherichia | Partial Inactivation | Strain characteristics, Incubation period, Temperature | [1] |
| Enterococci | Partial Inactivation | Strain characteristics, Incubation period, Temperature | [1] |
| Filamentous Fungi | Partial Inactivation | Strain characteristics, Incubation period, Temperature | [1] |
Proposed Experimental Protocols
The following protocols are designed to enable researchers to quantitatively assess the inactivation of this compound by a specific microorganism.
Protocol 1: Screening for this compound Inactivation using a Co-culture Method
Objective: To determine if a specific microorganism is capable of inactivating this compound over a set period.
Methodology:
-
Prepare Microbial Inoculum:
-
Culture the microorganism of interest (e.g., Bacillus subtilis, E. coli) in a suitable liquid medium (e.g., Luria-Bertani Broth, Tryptic Soy Broth) to the mid-logarithmic phase of growth.[2]
-
Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in fresh, sterile culture medium to a standardized optical density (e.g., OD600 of 1.0).
-
-
Set up Experimental and Control Cultures:
-
Test Condition: In a sterile flask, combine the standardized microbial suspension with the fresh culture medium. Add a known concentration of this compound (e.g., 50 µg/mL).
-
Microorganism Control: Prepare a flask with the microbial suspension and medium, but without this compound. This is to monitor microbial growth.
-
This compound Stability Control: Prepare a flask with the sterile medium and the same concentration of this compound, but without the microorganism. This is to measure the chemical stability of this compound under the experimental conditions.
-
Blank Control: A flask containing only sterile medium.
-
-
Incubation:
-
Incubate all flasks under conditions optimal for the microorganism's growth (e.g., 37°C with shaking at 200 rpm) for a defined period (e.g., 24, 48, 72 hours).
-
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 8, 24, 48 hours), aseptically withdraw aliquots from the "Test Condition" and "this compound Stability Control" flasks.
-
Centrifuge the aliquots to pellet the microbial cells.
-
Collect the supernatant for analysis.
-
Determine the concentration of active this compound in the supernatant using one of the following methods:
-
UV-Vis Spectrophotometry: Measure the absorbance at the characteristic wavelengths for polyenes (around 362, 382, and 404 nm) and compare it to a standard curve.
-
HPLC Analysis: Use a validated HPLC method for polyene antibiotics to separate and quantify the intact this compound peak.
-
Microbiological Bioassay: Perform an agar diffusion assay using a susceptible indicator organism (e.g., Saccharomyces cerevisiae).[3] Measure the diameter of the zone of inhibition and compare it to a standard curve prepared with known this compound concentrations.
-
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining in the "Test Condition" sample relative to the "this compound Stability Control" at each time point. A significant decrease in the "Test Condition" compared to the control indicates microbial inactivation.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent inoculum size.- Non-homogenous sampling.- Pipetting errors. | - Ensure the initial microbial culture is well-mixed and standardized accurately by OD600.- Vigorously mix cultures before taking each sample.- Use calibrated pipettes and proper technique. |
| This compound appears unstable even in the control flask | - The culture medium pH is outside the stable range for this compound.- Exposure to light (polyenes are light-sensitive).- High incubation temperature causing thermal degradation. | - Measure the pH of your medium. If necessary, use a buffered medium.- Protect the flasks from light by wrapping them in aluminum foil.- Run a temperature stability control to assess thermal degradation at your incubation temperature. |
| No inactivation observed with a suspected inactivating microorganism | - The incubation time is too short.- The concentration of the microorganism is too low.- The specific strain used does not produce the inactivating factor(s). | - Extend the incubation period (e.g., up to 7 days), taking samples intermittently.- Increase the initial inoculum concentration.- Test several different strains of the same microbial species. |
| Inconsistent results from the bioassay | - Indicator organism lawn is not uniform.- Variation in agar depth.- this compound standards were not prepared fresh. | - Ensure even spreading of the indicator organism.- Pour plates with a consistent volume of agar to ensure uniform depth.- Prepare fresh this compound standards for each assay from a stock solution stored under appropriate conditions. |
Visualizations
References
- 1. Microbiological assay of the polyene antifungal antibiotics amphotericin B, candicidin and nystatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial cultivation media and antibiotics [qiagen.com]
- 3. Flow microcalorimetric bioassay of polyene antibiotics: interaction with growing Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Levorin vs. Amphotericin B - Mechanisms of Action and Antifungal Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levorin and Amphotericin B are both polyene macrolide antibiotics, a class of antifungal agents that have been a cornerstone in the treatment of fungal infections for decades. Their shared structural features dictate a similar fundamental mechanism of action, yet subtle differences in their chemical makeup can lead to variations in their antifungal spectrum, potency, and toxicity profiles. This guide provides a detailed comparison of the mechanisms of action of this compound and Amphotericin B, supported by available experimental data, to inform research and drug development efforts in the field of mycology.
Mechanism of Action: A Tale of Two Polyenes
The primary mechanism of action for both this compound and Amphotericin B revolves around their interaction with ergosterol, the principal sterol in the fungal cell membrane. This interaction is the basis for their selective toxicity against fungi, as the predominant sterol in mammalian cell membranes is cholesterol.
1. Ergosterol Binding and Pore Formation:
Both this compound and Amphotericin B possess a rigid, hydrophobic polyene chain and a more flexible, hydrophilic polyol region, giving them an amphipathic character. This structure facilitates their insertion into the lipid bilayer of the fungal cell membrane. Once inserted, they preferentially bind to ergosterol. This binding is a critical first step that leads to the disruption of the membrane's integrity.
Following ergosterol binding, multiple antibiotic-ergosterol complexes self-assemble to form pores or ion channels that span the fungal cell membrane.[1] This pore formation is a hallmark of the polyene class of antifungals.
Diagram of the Polyene Antifungal Mechanism of Action:
Caption: Mechanism of polyene antifungals.
2. Consequences of Pore Formation:
The formation of these transmembrane channels has catastrophic consequences for the fungal cell. The pores allow for the leakage of essential intracellular ions, such as potassium (K+), sodium (Na+), and hydrogen (H+) ions, down their concentration gradients. This rapid loss of ions disrupts the electrochemical balance across the membrane, leading to depolarization and ultimately, fungal cell death.[1]
Key Differences in Mechanism:
While the fundamental mechanism is shared, there is evidence to suggest subtle differences between this compound (often studied as its primary component, Candicidin) and Amphotericin B:
-
Potency: Some studies suggest that Candicidin, and by extension this compound, may exhibit greater potency against certain fungal species, such as Candida albicans, when compared to Amphotericin B. This could be attributed to differences in their affinity for ergosterol or the stability and conductivity of the pores they form.
-
Pore Characteristics: The precise architecture and ion selectivity of the pores formed by this compound and Amphotericin B may differ due to variations in their molecular structures. These differences could influence their antifungal efficacy and toxicity profiles.
Quantitative Comparison of Antifungal Activity
Table 1: In Vitro Activity of Amphotericin B against Candida Species
| Fungal Species | Amphotericin B MIC Range (µg/mL) | Amphotericin B MIC₅₀ (µg/mL) | Amphotericin B MIC₉₀ (µg/mL) |
| Candida albicans | 0.125 - 1 | 0.25 | 0.5 |
| Candida glabrata | 0.25 - 2 | 0.5 | 1 |
| Candida parapsilosis | 0.125 - 1 | 0.5 | 1 |
| Candida tropicalis | 0.125 - 1 | 0.5 | 1 |
| Candida krusei | 0.125 - 2 | 1 | 2 |
Data compiled from multiple sources.[2][3]
Table 2: In Vitro Activity of Amphotericin B against Aspergillus Species
| Fungal Species | Amphotericin B MIC Range (µg/mL) | Amphotericin B MIC₅₀ (µg/mL) | Amphotericin B MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | 0.25 - 2 | 1 | 1 |
| Aspergillus flavus | 0.5 - 2 | 1 | 2 |
| Aspergillus niger | 0.5 - 2 | 1 | 2 |
| Aspergillus terreus | 1 - >16 | 2 | 4 |
Data compiled from multiple sources.[4][5]
Experimental Protocols
The determination of in vitro antifungal activity is crucial for comparing the efficacy of different compounds. The following is a detailed methodology for a broth microdilution assay, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and EUCAST, which is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[2][5]
Broth Microdilution Antifungal Susceptibility Testing Protocol
1. Preparation of Antifungal Stock Solutions:
- This compound and Amphotericin B are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 1600 µg/mL).
- Stock solutions are stored at -70°C until use.
2. Preparation of Microdilution Plates:
- Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.
- The final concentrations of the drugs typically range from 0.03 to 16 µg/mL.
- Plates can be prepared in advance and stored frozen at -70°C.
3. Inoculum Preparation:
- Fungal isolates are subcultured on Sabouraud dextrose agar plates and incubated at 35°C for 24-48 hours to ensure viability and purity.
- A suspension of the fungal cells is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
- The inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter wells.
4. Incubation:
- The inoculated microtiter plates are incubated at 35°C for 24 to 48 hours. The exact incubation time can vary depending on the fungal species and the specific protocol being followed.
5. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth in the drug-free control well.
- For polyenes like this compound and Amphotericin B, the endpoint is typically read as the lowest concentration that shows no visible growth (100% inhibition).
Diagram of the Broth Microdilution Workflow:
Caption: Broth microdilution workflow.
Conclusion
This compound and Amphotericin B share a common and potent mechanism of action against a broad spectrum of fungi, primarily through the formation of pores in the ergosterol-containing cell membrane. While their fundamental approach to fungal cell killing is similar, subtle structural differences may lead to variations in their antifungal potency and spectrum. The available data suggests that both are highly effective antifungal agents. However, a lack of recent, direct comparative studies, particularly with quantitative data for this compound, highlights an area for future research. A renewed investigation into the comparative efficacy and therapeutic potential of this compound, especially in light of increasing antifungal resistance, could be a valuable endeavor for the scientific and drug development communities.
References
- 1. mdpi.com [mdpi.com]
- 2. jidc.org [jidc.org]
- 3. Evaluation of Amphotericin B Interpretive Breakpoints for Candida Bloodstream Isolates by Correlation with Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Amphotericin B in Combination with Colistin against Fungi Responsible for Invasive Infections [mdpi.com]
- 5. scielo.br [scielo.br]
Unveiling the Pore: A Comparative Analysis of Levorin and Nystatin Ion Channel Properties
For researchers, scientists, and drug development professionals, understanding the biophysical characteristics of ion channels formed by polyene antibiotics is crucial for elucidating their mechanism of action and developing new therapeutic agents. This guide provides a detailed comparison of the ion channel properties of two such antibiotics, Levorin and Nystatin, supported by available experimental data.
This compound and Nystatin, both polyene macrolide antibiotics, exert their antifungal effects by forming ion channels or pores in the fungal cell membrane, leading to increased permeability and eventual cell death. While their general mechanism is similar, subtle differences in their molecular structure translate to distinct ion channel properties, influencing their efficacy and selectivity. This guide delves into these differences, presenting a comparative analysis of their single-channel conductance, ion selectivity, and channel kinetics.
At a Glance: Key Ion Channel Properties
The following table summarizes the known quantitative data for the ion channel properties of this compound and Nystatin. It is important to note that detailed quantitative data for this compound, particularly regarding its single-channel conductance and kinetics, is less abundant in publicly available literature compared to Nystatin.
| Property | This compound | Nystatin |
| Single-Channel Conductance | Lower than Nystatin | Very low (< 1 pS) |
| Ion Selectivity | Ideally cation-selective | Predominantly cation-selective (less selective than this compound) |
| Anion Selectivity Ranking | Lower than Nystatin | Higher than this compound (Amphotericin B > Nystatin > Mycoheptin > this compound) |
| Channel Kinetics | Data not readily available | Data not readily available |
In-Depth Analysis of Ion Channel Characteristics
Single-Channel Conductance
Direct measurement of the single-channel conductance of polyene antibiotic channels has proven challenging due to their small unitary conductance. For Nystatin, the single-channel conductance is reported to be less than 1 picosiemens (pS), making individual channel events difficult to resolve with standard electrophysiological techniques.[1]
Comparative studies indicate that the conductance of channels formed by this compound is even lower than that of Nystatin. The anionic selectivity, which is related to the overall ion flux, decreases in the order of Amphotericin B > Nystatin > Mycoheptin > this compound, suggesting a lower overall permeability for this compound channels.[2]
Ion Selectivity: A Tale of Two Cation Preferences
A key differentiator between this compound and Nystatin lies in their ion selectivity. This compound channels exhibit ideal cationic selectivity, meaning they exclusively allow the passage of positively charged ions.[2] In contrast, while Nystatin channels are also predominantly cation-selective, their selectivity is not as absolute as that of this compound.[2]
This difference in selectivity is highlighted by the ranking of their anion permeability. In a comparative study, the anionic selectivity was found to decrease in the following order: Amphotericin B > Nystatin > Mycoheptin > this compound.[2] This indicates that Nystatin channels have a greater, albeit still limited, permeability to anions compared to the highly cation-selective this compound channels.
Experimental Methodologies: Probing the Pores
The characterization of this compound and Nystatin ion channels relies on sophisticated electrophysiological techniques, primarily using artificial lipid bilayers.
Planar Lipid Bilayer (PLB) Electrophysiology
This technique involves the formation of a lipid bilayer across a small aperture separating two aqueous compartments. The antibiotic is then introduced into one or both compartments, where it spontaneously inserts into the membrane and forms channels. By applying a voltage across the bilayer and measuring the resulting current, researchers can deduce the properties of the ion channels.
A typical experimental workflow for comparing the ion channel properties of this compound and Nystatin using the PLB technique is as follows:
Detailed Protocol for Planar Lipid Bilayer Recording:
-
Bilayer Formation: A lipid solution, typically composed of diphytanoylphosphatidylcholine (DPhPC) in an organic solvent like n-decane, is painted across a small aperture (50-200 µm in diameter) in a hydrophobic partition (e.g., Teflon) separating two chambers filled with an electrolyte solution (e.g., 1 M KCl, buffered to a specific pH). The solvent thins out, leaving a stable bilayer membrane.
-
Antibiotic Incorporation: A stock solution of this compound or Nystatin, usually dissolved in dimethyl sulfoxide (DMSO), is added to the cis (ground) chamber to a final concentration in the nanomolar to micromolar range. The solution is stirred to facilitate the incorporation of the antibiotic molecules into the bilayer.
-
Electrophysiological Recording: Ag/AgCl electrodes are placed in both the cis and trans chambers. A voltage-clamp amplifier is used to apply a transmembrane potential and record the resulting ionic current. Single-channel events appear as discrete steps in the current trace.
-
Data Acquisition and Analysis: The current data is filtered and digitized for analysis. Single-channel conductance is calculated from the amplitude of the current steps at a given voltage. Ion selectivity is determined by measuring the reversal potential under asymmetric salt conditions (i.e., different salt concentrations in the cis and trans chambers) and applying the Goldman-Hodgkin-Katz (GHK) equation. Channel kinetics, such as open and closed lifetimes, are analyzed from the duration of the current steps.
Signaling Pathways and Logical Relationships
The formation of ion channels by this compound and Nystatin is the primary event that triggers a cascade of downstream effects leading to fungal cell death. The logical relationship from drug application to cellular demise can be visualized as follows:
Conclusion
The available evidence indicates that while both this compound and Nystatin form ion channels in fungal membranes, they possess distinct biophysical properties. This compound appears to form channels with lower conductance and higher cation selectivity compared to Nystatin. These differences, rooted in their molecular structures, likely contribute to variations in their antifungal potency and selectivity. Further research, particularly focused on obtaining high-resolution single-channel data for this compound, is necessary to fully elucidate the structure-function relationship of these important antifungal agents and to guide the development of new derivatives with improved therapeutic profiles.
References
A Comparative Analysis of Levorin and Other Polyene Antibiotics: An Efficacy Guide
An in-depth examination of the polyene antibiotic Levorin reveals a potent antifungal agent with a long history of use, particularly in Eastern Europe. This guide provides a comparative analysis of this compound's efficacy against other prominent polyene antibiotics, namely Amphotericin B and Nystatin. Due to the limited availability of direct comparative studies on this compound in recent international literature, this guide will leverage data on Candicidin, a structurally and functionally analogous aromatic heptaene polyene, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Polyene antibiotics remain a critical class of antifungal agents due to their broad spectrum of activity and a low incidence of resistance development. Their primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores, disrupting membrane integrity and causing leakage of cellular contents, ultimately resulting in fungal cell death.
In Vitro Efficacy: A Quantitative Comparison
The in vitro efficacy of polyene antibiotics is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following table summarizes the MIC values for Candicidin (as a proxy for this compound), Amphotericin B, and Nystatin against various pathogenic Candida species.
| Fungal Species | Candicidin (this compound surrogate) MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Nystatin MIC (µg/mL) |
| Candida albicans | 0.1 - >100 | 0.03 - 1.0 | 1.0 - 4.0 |
| Candida glabrata | 0.2 - >100 | 0.12 - 2.0 | 2.0 - 8.0 |
| Candida parapsilosis | 0.2 - >100 | 0.03 - 1.0 | 1.0 - 4.0 |
| Candida tropicalis | 0.2 - >100 | 0.06 - 2.0 | 2.0 - 8.0 |
| Candida krusei | 0.4 - >100 | 0.25 - 4.0 | 4.0 - 16.0 |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented is a general representation from available literature.
Experimental Protocols: Methodologies for Efficacy Determination
The data presented in this guide is primarily derived from in vitro antifungal susceptibility testing. The standardized method for this is the broth microdilution assay, as detailed by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)
This method involves the following key steps:
-
Preparation of Antifungal Agent Stock Solutions: The polyene antibiotics are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
-
Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate using a standardized liquid growth medium, such as RPMI-1640, to achieve a range of concentrations.
-
Inoculum Preparation: The fungal isolates to be tested are cultured on an appropriate agar medium. A standardized suspension of the fungal cells is then prepared in sterile saline or water and adjusted to a specific turbidity, corresponding to a known cell density.
-
Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents.
-
Incubation: The inoculated plates are incubated at a controlled temperature, typically 35°C, for a specified period, usually 24 to 48 hours.
-
Reading of Results: Following incubation, the plates are examined visually or with a spectrophotometer to determine the MIC. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution antifungal susceptibility testing workflow.
In Vivo Efficacy
Validating the Antiandrogenic Effects of Levorin: A Comparative Analysis
For researchers and professionals in drug development, understanding the full pharmacological profile of a compound is paramount. Levorin, a polyene antibiotic, has demonstrated potential antiandrogenic effects in preclinical studies. This guide provides a comparative analysis of this compound's antiandrogenic properties against other established antiandrogens, supported by experimental data and detailed methodologies to aid in the validation and assessment of its activity.
Comparative Analysis of Antiandrogenic Activity
Quantitative data on the antiandrogenic effects of this compound are limited. The primary evidence comes from an in vivo study in a rat model. In contrast, a wide range of steroidal and nonsteroidal antiandrogens have been extensively characterized with both in vitro and in vivo data. This section summarizes the available data for comparison.
| Compound | Type | Mechanism of Action | In Vitro Potency (IC50) | In Vivo Efficacy | Key Toxicities/Side Effects |
| This compound | Polyene Antibiotic | Unknown for antiandrogenic effect; antifungal action involves forming ionic channels in cell membranes. | Data not available | Inhibited testosterone-induced increases in RNA concentration in the prostate and seminal vesicles and suppressed the growth of accessory sexual glands in rats at 200 mg/kg.[1] | Pronounced toxicity, including animal death and significant body weight decrease, was observed at the effective dose, questioning the specificity of the antiandrogenic effect.[1] |
| Flutamide | Nonsteroidal Antiandrogen | Competitive androgen receptor (AR) antagonist. | Active metabolite (Hydroxyflutamide) IC50: ~29-72 nM in various assays.[2] | Effective in reducing prostate weight in animal models and used clinically to treat prostate cancer. | Hepatotoxicity is a significant concern.[3] |
| Bicalutamide | Nonsteroidal Antiandrogen | Competitive androgen receptor (AR) antagonist. | IC50: ~160-243 nM in various assays.[2][4] | Widely used in the treatment of prostate cancer, with proven efficacy in reducing tumor growth. | Generally better tolerated than flutamide, but can still cause breast tenderness and gynecomastia. |
| Enzalutamide | Nonsteroidal Antiandrogen | Potent androgen receptor (AR) antagonist that also inhibits AR nuclear translocation and DNA binding. | IC50: ~21.4-36 nM.[4] | Highly effective in treating castration-resistant prostate cancer. | Fatigue, hypertension, and risk of seizures. |
| Finasteride | 5α-Reductase Inhibitor | Inhibits the conversion of testosterone to the more potent dihydrotestosterone (DHT). | Not applicable for direct AR binding. | Effective in treating benign prostatic hyperplasia and male pattern baldness by reducing DHT levels. | Sexual dysfunction and a potential increased risk of high-grade prostate cancer. |
| Cyproterone Acetate | Steroidal Antiandrogen and Progestin | Competitive androgen receptor (AR) antagonist and also suppresses gonadotropin release. | IC50: ~4.4 nM for AR binding.[5] | Used for prostate cancer, precocious puberty, and severe hirsutism in women. | Hepatotoxicity, and an increased risk of meningioma with long-term use. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of key experiments relevant to assessing antiandrogenic activity.
In Vivo Rat Model for Antiandrogenic Activity (as applied to this compound)
This protocol is based on the study that investigated the antiandrogenic effect of this compound.[1]
-
Animal Model: Immature castrated male rats are used to eliminate endogenous androgen production, making the model sensitive to exogenous androgens and antiandrogens.
-
Treatment Groups:
-
Control group (vehicle only)
-
Testosterone-treated group (to induce androgenic effects)
-
Testosterone + this compound-treated group (to assess the antiandrogenic effect of this compound)
-
-
Procedure:
-
Rats are castrated and allowed a recovery period.
-
The testosterone-treated group receives daily injections of testosterone propionate to stimulate the growth of androgen-dependent tissues.
-
The this compound group receives testosterone propionate along with the administration of this compound (e.g., at a dose of 200 mg/kg).
-
After a defined treatment period, the animals are euthanized.
-
-
Endpoints:
-
Body weight is monitored throughout the study to assess general toxicity.
-
The weights of androgen-dependent tissues, such as the ventral prostate and seminal vesicles, are measured. A significant reduction in the weight of these tissues in the this compound co-treated group compared to the testosterone-only group indicates an antiandrogenic effect.
-
Biochemical markers, such as RNA concentration in the prostate, can also be measured. A reduction in testosterone-induced RNA synthesis suggests antiandrogenic activity.[1]
-
Androgen Receptor (AR) Binding Assay (In Vitro)
This assay determines the ability of a compound to bind to the androgen receptor.
-
Principle: A competitive binding assay where the test compound competes with a radiolabeled androgen (e.g., [³H]DHT) for binding to the AR.
-
Procedure:
-
A source of AR is prepared, typically from the cytosol of androgen-sensitive tissues (e.g., rat prostate) or from cells overexpressing the human AR.
-
The AR preparation is incubated with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound.
-
After incubation, bound and unbound radioligand are separated.
-
The radioactivity of the bound fraction is measured.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen is determined as the IC50 value. A lower IC50 value indicates a higher binding affinity for the AR.
Androgen-Responsive Reporter Gene Assay (In Vitro)
This assay measures the functional consequence of AR binding, i.e., the activation or inhibition of gene transcription.
-
Principle: Cells are engineered to express the AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Procedure:
-
A suitable cell line (e.g., PC-3 or LNCaP prostate cancer cells) is transfected with a plasmid containing an androgen-responsive promoter linked to a reporter gene.
-
The cells are treated with an androgen (e.g., DHT) to induce reporter gene expression.
-
To test for antiandrogenic activity, cells are co-treated with the androgen and varying concentrations of the test compound.
-
The activity of the reporter enzyme (e.g., luciferase) is measured.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the androgen-induced reporter gene activity is determined as the IC50 value.
Visualizing the Androgen Signaling Pathway and Experimental Workflow
To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Androgen signaling pathway and points of intervention for antiandrogens.
Caption: Experimental workflow for validating the antiandrogenic effects of a test compound.
References
- 1. [Doses this compound display an antiandrogenic action?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro effects of the pure antiandrogens OH-flutamide, Casodex, and nilutamide on androgen-sensitive parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiandrogens - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Dynamics of Levorin: A Comparative Analysis with Leading Antifungal Agents
A comprehensive review of existing in-vitro studies reveals noteworthy cross-resistance patterns between the polyene antibiotic Levorin and other major antifungal drug classes. This guide synthesizes available data on the comparative efficacy of this compound, providing researchers and drug development professionals with a detailed analysis of its performance against various fungal pathogens, alongside standardized experimental protocols and visual representations of testing workflows.
This compound, a member of the polyene macrolide group of antibiotics, exerts its antifungal effect by binding to ergosterol in the fungal cell membrane, leading to pore formation and subsequent cell death. Understanding its cross-resistance profile with other antifungals, particularly azoles and echinocandins which have different mechanisms of action, is crucial for effective antifungal stewardship and the development of new therapeutic strategies.
Comparative Antifungal Susceptibility
Quantitative data from various studies on the Minimum Inhibitory Concentration (MIC) of this compound and other antifungals against several Candida species have been compiled to facilitate a comparative analysis. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) | Anidulafungin MIC (µg/mL) |
| Candida albicans | 0.03 - 25[1] | 0.03 - 1 | 0.125 - ≥64 | ≤0.06 |
| Candida glabrata | 0.03 - 25 | 0.25 - 2 | 0.125 - ≥64 | ≤0.06 |
| Candida krusei | Data not available | 0.25 - 4[2] | Intrinsically Resistant | ≤0.06 |
| Candida parapsilosis | Data not available | 0.06 - 2 | 0.125 - 4 | ≤0.06 |
| Candida tropicalis | Data not available | ≤1 - >1 | ≤2 - >4 | ≤0.06 |
| Torulopsis glabrata | 0.03 - 25[1] | Data not available | Data not available | Data not available |
| Aspergillus niger | 0.03 - 25[1] | Data not available | Data not available | Data not available |
| Trichophyton species | 0.03 - 25[1] | Data not available | Data not available | Data not available |
Note: MIC ranges are compiled from multiple sources and can vary based on the specific isolates and testing conditions.
Experimental Protocols
The determination of antifungal cross-resistance is primarily achieved through in-vitro susceptibility testing. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines for broth microdilution testing of yeasts.[3][4][5][6]
1. Inoculum Preparation:
-
Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Preparation:
-
Stock solutions of this compound and comparator antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of each antifungal agent are prepared in RPMI-1640 medium in 96-well microtiter plates.
3. Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining antifungal cross-resistance.
Caption: Workflow for Antifungal Susceptibility Testing.
Signaling Pathways and Resistance Mechanisms
Cross-resistance between this compound and other polyenes, such as amphotericin B, is often linked to alterations in the fungal cell membrane's ergosterol content. Resistance to polyenes typically arises from mutations in the ERG genes (e.g., ERG3, ERG6), which are involved in the ergosterol biosynthesis pathway. A reduction in the total amount of ergosterol or a modification of its structure can decrease the binding affinity of polyene antibiotics, thereby conferring resistance.
The diagram below illustrates the simplified ergosterol biosynthesis pathway and the points at which polyenes and azoles exert their effects, as well as the genetic mutations leading to resistance.
Caption: Antifungal Drug Targets and Resistance Mechanisms.
References
- 1. This compound (11014-70-3) for sale [vulcanchem.com]
- 2. Candida krusei, a Multidrug-Resistant Opportunistic Fungal Pathogen: Geographic and Temporal Trends from the ARTEMIS DISK Antifungal Surveillance Program, 2001 to 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Levorin Complex: Components and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
The Levorin complex, a polyene macrolide antibiotic produced by Streptomyces levoris, represents a significant area of interest in the development of antifungal agents. This guide provides a comparative analysis of the known components of the this compound complex, its mechanism of action, and its antifungal activity in relation to other polyene antifungals. The information is supported by experimental data and detailed methodologies to assist in research and development efforts.
Chemical and Physical Properties of this compound Components
The this compound complex is primarily composed of three major components: this compound A0, this compound A2, and this compound A3. This compound A2 is the most abundant, constituting approximately 37% of the complex and is structurally identical to candicidin D.[1] While detailed comparative studies on the individual biological activities of these components are not extensively available in English literature, their fundamental chemical properties have been characterized.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound Complex | C59H84N2O18 | 1109.32 | Mixture of this compound A0, A2, and A3. Macrocyclic heptaene lactone ring. |
| This compound A0 | C59H84N2O17 | 1093.32 | Polyene macrolide structure. |
| This compound A2 | Not explicitly found | Not explicitly found | Identical to Candicidin D. The most abundant component. |
| This compound A3 | C59H86N2O18 | 1111.33 | Polyene macrolide structure. |
Mechanism of Action: A Shared Pathway for Polyene Antifungals
The antifungal activity of the this compound complex, like other polyene macrolides such as Amphotericin B and Nystatin, is primarily attributed to its interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular components, which ultimately results in fungal cell death.
Comparative Antifungal Activity
While specific minimum inhibitory concentration (MIC) data comparing the individual this compound components (A0, A2, and A3) is scarce in the available literature, the activity of the this compound complex as a whole has been evaluated against a range of fungal pathogens. The following table presents a general comparison with Amphotericin B and Nystatin, two widely used polyene antifungals. It is important to note that direct comparative studies under identical experimental conditions are limited, and MIC ranges can vary depending on the specific strains and testing methodologies.
| Antifungal Agent | General Antifungal Spectrum | Reported MIC Range (µg/mL) | Primary Clinical Applications |
| This compound Complex | Broad-spectrum, including Candida, Aspergillus, and Cryptococcus species. | 0.1 - 10 | Primarily topical and oral for candidiasis. |
| Amphotericin B | Very broad-spectrum, including most pathogenic yeasts and molds. | 0.03 - 2 | Systemic treatment of severe, invasive fungal infections. |
| Nystatin | Primarily active against Candida species. | 1 - 10 | Topical and oral treatment of candidiasis. |
Experimental Protocols
The determination of antifungal activity is crucial for the evaluation of new compounds and for clinical diagnostics. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized protocols for antifungal susceptibility testing to ensure reproducibility and comparability of results.
Broth Microdilution Method (Based on CLSI M27-A3/S4 and EUCAST E.Def 7.3.2)
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.
1. Inoculum Preparation:
-
Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Dilution:
-
A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate containing RPMI-1640 medium.
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared yeast suspension.
-
A growth control well (without the antifungal agent) and a sterility control well (without inoculum) are included.
-
The plate is incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. For some agents like Amphotericin B, a complete inhibition of growth is considered the endpoint.
Disk Diffusion Method (Based on CLSI M44-A2)
This method provides a qualitative assessment of antifungal susceptibility and is commonly used for yeasts.
1. Inoculum Preparation:
-
A yeast suspension equivalent to a 0.5 McFarland standard is prepared in sterile saline.
2. Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the inoculum suspension, and the excess fluid is removed by pressing it against the inside of the tube.
-
The swab is then used to streak the entire surface of a Mueller-Hinton agar plate (supplemented with glucose and methylene blue) to ensure confluent growth.
3. Application of Antifungal Disks:
-
Paper disks impregnated with a standardized amount of the antifungal agent are placed on the agar surface.
4. Incubation:
-
The plate is incubated at 35°C for 20-24 hours.
5. Interpretation:
-
The diameter of the zone of growth inhibition around each disk is measured.
-
The zone diameters are interpreted as susceptible, intermediate, or resistant based on established breakpoints.
Conclusion
The this compound complex is a potent antifungal agent with a mechanism of action characteristic of polyene macrolides. While the complex as a whole demonstrates a broad spectrum of activity, a detailed comparative analysis of its individual components (this compound A0, A2, and A3) is hampered by the limited availability of specific biological data in the public domain. Further research is warranted to elucidate the specific contributions of each component to the overall antifungal profile of the this compound complex. The standardized experimental protocols outlined in this guide provide a framework for conducting such comparative studies and for the broader evaluation of antifungal compounds.
References
Spectroscopic Analysis: A Comparative Guide to Levorin and Candicidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative spectroscopic analysis of Levorin and Candicidin, two closely related polyene macrolide antibiotics. A critical review of existing literature reveals that the major active components of these antifungal agents, this compound A2 and Candicidin D, are structurally identical. This structural similarity is reflected in their spectroscopic data, making their analytical profiles virtually indistinguishable. This guide presents a consolidated summary of their spectroscopic properties based on available experimental data, outlines the methodologies for their analysis, and illustrates their common mechanism of action.
Introduction to this compound and Candicidin
This compound and Candicidin are antifungal agents produced by different strains of Streptomyces. They belong to the aromatic heptaene subgroup of polyene macrolide antibiotics, characterized by a large macrolide ring containing seven conjugated double bonds, a mycosamine sugar moiety, and a p-aminoacetophenone group. Their primary therapeutic application is in the treatment of fungal infections, particularly those caused by Candida species. Given that this compound A2 and Candicidin D are considered structurally identical, this guide will present their spectroscopic data collectively.
Spectroscopic Data Comparison
The structural identity of this compound A2 and Candicidin D results in identical spectroscopic profiles. The following tables summarize the key quantitative data obtained from UV-Visible Spectroscopy, Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and Mass Spectrometry.
UV-Visible Spectroscopy
The conjugated heptaene chromophore in this compound and Candicidin is responsible for their characteristic UV-Vis absorption spectra.
| Parameter | This compound / Candicidin | Reference |
| Solvent | Ethanol | [1] |
| λmax 1 | 339 nm | [1] |
| λmax 2 | 358 nm | [1] |
| λmax 3 | 378 nm | [1] |
| λmax 4 | 400 nm | [1] |
Table 1: UV-Visible absorption maxima for this compound/Candicidin.
Infrared (IR) Spectroscopy
The IR spectrum of this compound and Candicidin reveals the presence of various functional groups characteristic of their complex structure. Key absorptions are expected for hydroxyl (-OH), carbonyl (C=O), alkene (C=C), and amine (-NH2) groups.
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyls) | 3400 (broad) |
| N-H stretch (amines) | 3300-3200 |
| C-H stretch (alkane) | 2950-2850 |
| C=O stretch (ketone, ester, acid) | 1720-1680 |
| C=C stretch (polyene) | 1650-1600 |
| C-O stretch (hydroxyls, ether, ester) | 1200-1000 |
Table 2: Characteristic Infrared absorption bands for this compound/Candicidin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of these complex macrolides. Due to the structural identity, the chemical shifts for this compound A2 and Candicidin D are the same.
¹H NMR Spectral Data (Representative Shifts)
| Proton Type | Approximate Chemical Shift (δ, ppm) |
| Polyene protons | 5.5 - 7.0 |
| Carbinol protons (CH-OH) | 3.5 - 4.5 |
| Mycosamine sugar protons | 3.0 - 5.0 |
| Alkyl protons | 0.8 - 2.5 |
| Aromatic protons | 6.5 - 7.8 |
Table 3: Representative ¹H NMR chemical shifts for this compound/Candicidin.
¹³C NMR Spectral Data (Representative Shifts)
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Carbonyl carbons (C=O) | 170 - 210 |
| Polyene carbons (C=C) | 120 - 140 |
| Carbinol carbons (CH-OH) | 60 - 80 |
| Mycosamine sugar carbons | 50 - 100 |
| Alkyl carbons | 10 - 50 |
| Aromatic carbons | 110 - 150 |
Table 4: Representative ¹³C NMR chemical shifts for this compound/Candicidin.
Mass Spectrometry (MS)
High-resolution mass spectrometry provides accurate mass determination and fragmentation data, confirming the molecular formula and structure.
| Parameter | This compound A2 / Candicidin D | Reference |
| Molecular Formula | C₅₉H₈₄N₂O₁₈ | [2] |
| Molecular Weight | 1109.3 g/mol | [2] |
| Monoisotopic Mass | 1108.5719 Da | [3] |
| Key MS/MS Fragments | Loss of mycosamine, water losses, and fragments from the polyene chain and side chain. |
Table 5: Mass spectrometry data for this compound A2/Candicidin D.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound and Candicidin.
UV-Visible Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of the antibiotic is prepared in a suitable solvent like ethanol or methanol. Serial dilutions are then made to obtain concentrations within the linear range of the instrument.
-
Procedure: The spectrophotometer is blanked with the solvent. The absorbance of the sample solutions is then measured over a wavelength range of 200-500 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window.
-
Procedure: The KBr pellet or film is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The characteristic absorption bands corresponding to the different functional groups in the molecule are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.
-
Procedure:
-
¹H NMR: A standard single-pulse experiment is performed to acquire the proton spectrum.
-
¹³C NMR: A proton-decoupled experiment is used to obtain the carbon spectrum.
-
2D NMR: Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity and aid in the complete assignment of signals.
-
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations from the 2D spectra are analyzed to elucidate the detailed molecular structure.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water mixture) and introduced into the mass spectrometer via direct infusion or through an LC column.
-
Procedure:
-
LC Separation (for complex mixtures): The sample is injected onto a reverse-phase column (e.g., C18) and eluted with a gradient of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of an acid (e.g., formic acid) to aid ionization.
-
Mass Analysis: The eluent from the LC is directed to the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these molecules. Full scan MS and tandem MS (MS/MS) experiments are performed. In MS/MS, the parent ion of interest is selected and fragmented to produce a characteristic fragmentation pattern.
-
-
Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition. The fragmentation pattern in the MS/MS spectrum is analyzed to confirm the structure of the molecule.
Mechanism of Action: Signaling Pathway
The primary mechanism of action for this compound and Candicidin, like other polyene macrolides, involves their interaction with ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.
Caption: Fungal cell membrane disruption by this compound/Candicidin.
Conclusion
The spectroscopic profiles of this compound and Candicidin are, for all practical purposes, identical due to the established structural identity of their main components, this compound A2 and Candicidin D. This guide provides a comprehensive summary of their shared spectroscopic characteristics and the analytical methods used for their characterization. The provided data and protocols serve as a valuable resource for researchers and professionals involved in the analysis and development of these important antifungal agents. The understanding of their common mechanism of action, centered on the disruption of the fungal cell membrane, is crucial for the rational design of new and improved polyene antibiotics.
References
Unveiling the Contrasting Ion Selectivity of Levorin and Amphotericin B: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of polyene antibiotics is paramount. This guide provides a detailed comparison of the ion permeability and selectivity of two such agents, Levorin and Amphotericin B, highlighting their distinct effects on membrane transport. While both induce pore formation, their selectivity for cations versus anions dictates their ultimate biological and toxicological profiles.
Amphotericin B (AmB), a widely studied polyene macrolide, is well-established for forming channels that are predominantly permeable to anions. In contrast, this compound, another member of the polyene family, exhibits a preference for cation transport. This fundamental difference in ion selectivity is a key determinant of their distinct pharmacological properties.
Quantitative Comparison of Ion Permeability
While extensive quantitative data for the ion selectivity of this compound is limited in publicly available literature, studies have qualitatively confirmed its cation-selective nature. Research has shown that this compound-induced channels facilitate the passage of monovalent cations. In contrast, Amphotericin B channels have been more extensively characterized, demonstrating a clear preference for anions.
To illustrate the typical ion selectivity observed for these classes of polyene antibiotics, the following table summarizes representative permeability ratios. It is important to note that specific values can vary depending on the experimental conditions, such as the lipid composition of the membrane and the ionic composition of the surrounding solutions.
| Antibiotic | Channel Selectivity | Permeability Ratio (Relative to Na+) | Permeability Ratio (Relative to Cl-) |
| This compound (and other cation-selective polyenes) | Cation-selective | K+ : >1 Na+ : 1.0 Li+ : <1 | Not applicable |
| Amphotericin B | Anion-selective | Not applicable | Cl- : 1.0 Br- : >1 F- : <1 |
Note: The permeability ratios for this compound are based on general findings for cation-selective polyene channels and may not represent precise experimental values for this compound itself due to the scarcity of specific data.
Experimental Determination of Ion Selectivity
The ion selectivity of channels formed by this compound and Amphotericin B is typically determined using electrophysiological techniques, with the planar lipid bilayer (PLB) method being a cornerstone of such investigations.
Experimental Protocol: Planar Lipid Bilayer Electrophysiology for Ion Selectivity Measurement
This protocol outlines the fundamental steps for assessing the ion selectivity of polyene antibiotic channels.
-
Bilayer Formation: A solvent-containing lipid solution (e.g., phosphatidylcholine and ergosterol in n-decane) is painted across a small aperture (typically 50-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans). This process leads to the self-assembly of a stable bilayer lipid membrane.
-
Antibiotic Incorporation: The polyene antibiotic (this compound or Amphotericin B) is added to the aqueous solution on one or both sides of the bilayer. The antibiotic molecules then insert into the membrane to form ion-permeable channels.
-
Imposition of an Ion Gradient: To determine ion selectivity, a salt gradient is established across the bilayer. For example, to measure cation selectivity, the concentration of a specific cation (e.g., KCl) might be higher in the cis compartment than in the trans compartment, while the concentration of a non-permeant ion is kept constant to balance the osmotic pressure.
-
Measurement of Reversal Potential: The electrical potential difference (voltage) across the membrane at which there is no net flow of ions through the channels is measured. This is known as the reversal potential (Vrev).
-
Calculation of Permeability Ratios: The permeability ratio of different ions is calculated from the reversal potential using the Goldman-Hodgkin-Katz (GHK) voltage equation. For example, to determine the permeability ratio of potassium (K+) to sodium (Na+), the equation would be:
Vrev = (RT/F) * ln((PK[K+]o + PNa[Na+]o) / (PK[K+]i + PNa[Na+]i))
Where:
-
Vrev is the reversal potential.
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
F is the Faraday constant.
-
Pion is the permeability of the specific ion.
-
[ion]o and [ion]i are the concentrations of the ion on the outside and inside of the membrane, respectively.
By measuring the reversal potential under different ionic conditions, the relative permeabilities of various cations (for this compound) or anions (for Amphotericin B) can be determined.
-
Visualizing the Experimental Workflow and Ion Transport
To further clarify the experimental process and the fundamental difference in ion transport, the following diagrams are provided.
Caption: Experimental workflow for determining ion selectivity using the planar lipid bilayer technique.
Caption: Contrasting ion selectivity of this compound (cation-permeable) and Amphotericin B (anion-permeable) channels.
Conclusion
The distinct ion selectivity profiles of this compound and Amphotericin B underscore the importance of detailed biophysical characterization in understanding the mechanism of action of polyene antibiotics. While Amphotericin B's anion selectivity has been a subject of considerable research, the cation permeability of this compound, though established, requires further quantitative investigation to fully elucidate its structure-function relationship. For researchers in drug development, recognizing this fundamental difference is crucial for designing new derivatives with improved efficacy and reduced toxicity, potentially by modulating their ion channel properties. The experimental methodologies outlined in this guide provide a framework for such comparative studies, paving the way for a more rational approach to the development of next-generation antifungal agents.
A Comparative In Vivo Efficacy Analysis: Levorin Versus Fluconazole in the Treatment of Systemic Candidiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the polyene antifungal Levorin (also known as Candicidin) and the triazole antifungal fluconazole, with a focus on their performance in murine models of systemic candidiasis. This document is intended to be an objective resource, presenting available experimental data to inform preclinical research and drug development efforts.
Executive Summary
Both this compound and fluconazole are effective antifungal agents, yet they belong to different classes and exhibit distinct mechanisms of action. Fluconazole, a widely studied and clinically established antifungal, acts by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. This compound, a polyene antibiotic, directly binds to ergosterol, leading to the formation of pores in the cell membrane and subsequent cell death. While extensive in vivo efficacy data is available for fluconazole, directly comparable quantitative data for this compound in systemic candidiasis models is limited in the accessible scientific literature. This guide synthesizes the available information to provide a comparative overview.
Data Presentation: In Vivo Efficacy Against Candida albicans
The following tables summarize the available quantitative data from murine models of systemic candidiasis. It is important to note that the experimental conditions for the this compound and fluconazole studies presented here are not identical, which should be considered when making direct comparisons.
Table 1: In Vivo Efficacy of this compound against Systemic Candidiasis
| Animal Model | Fungal Strain | This compound Dose (Route) | Efficacy Endpoint | Result |
| Mouse | Candida albicans | 25 mg/kg (Oral) | Protective Dose 50 (PD50) | PD50 of 25 mg/kg |
Note: Detailed experimental protocol for this study, including specific mouse strain, fungal inoculum, and treatment duration, were not available in the reviewed literature.
Table 2: In Vivo Efficacy of Fluconazole against Systemic Candidiasis
| Animal Model | Fungal Strain | Fluconazole Dose (Route) | Efficacy Endpoint | Result |
| Neutropenic Mouse | C. albicans K-1 | 0.78 - 200 mg/kg/day (Subcutaneous) | 50% Effective Dose (ED50) | ED50 was similar for dosing intervals of 6, 12, and 24 hours, supporting the AUC/MIC ratio as the predictive parameter.[1] |
| NYLAR Mouse | C. albicans | 3.5 - 5.5 mg/kg/24h (Intraperitoneal) | Reduction in kidney fungal density | Dose-dependent reduction in CFU/gram of kidney.[2] |
| Immunocompetent Mouse | C. albicans CAF2-1 | 40 mg/kg/day (Gavage) | Reduction in kidney CFU | Significant reduction in kidney fungal burden after 4 days of treatment.[3] |
| Neutropenic ICR (CD-1) Mouse | C. albicans GRP-0144 (MIC = 0.25 mg/L) | 1 - 16 mg/kg/day (Subcutaneous, q6h) | Reduction in kidney CFU | Dose-dependent reduction in fungal burden.[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for evaluating the efficacy of antifungal agents in a murine model of disseminated candidiasis.
Murine Model of Systemic Candidiasis for Fluconazole Efficacy Testing[1][2][5][6]
-
Animal Model: Male or female mice (e.g., NYLAR, ICR (CD-1), BALB/c), typically 4-6 weeks old.[5] For studies in immunocompromised hosts, mice can be rendered neutropenic with agents like cyclophosphamide.[6]
-
Fungal Strain and Inoculum Preparation: Candida albicans strains (e.g., SC5314, K-1) are grown on a suitable medium like Sabouraud Dextrose Agar (SDA). A yeast suspension is prepared in sterile saline and the concentration is adjusted using a hemocytometer to deliver a specific inoculum size (e.g., 1 x 105 to 1 x 106 Colony Forming Units (CFU)/mouse).
-
Infection: Mice are infected via intravenous injection of the C. albicans suspension into the lateral tail vein.
-
Drug Administration: Fluconazole is typically administered via oral gavage, intraperitoneal, or subcutaneous injection. Dosing regimens can vary, including single or multiple doses per day, for a specified duration (e.g., 1 to 7 days).
-
Efficacy Evaluation:
-
Fungal Burden: At a predetermined time point post-infection, mice are euthanized, and target organs (commonly the kidneys) are aseptically removed, weighed, and homogenized. Serial dilutions of the homogenates are plated on agar plates to determine the number of CFU per gram of tissue.
-
Survival Studies: A cohort of infected mice is monitored for a set period (e.g., 21 days), and survival rates are recorded.
-
General Murine Model of Systemic Candidiasis (Applicable for this compound)
A similar experimental design as described for fluconazole would be appropriate for evaluating the in vivo efficacy of this compound. Key considerations would include:
-
Drug Formulation and Administration: this compound's solubility and formulation would dictate the appropriate route of administration (e.g., oral, intraperitoneal). One study mentions a water-soluble preparation of this compound for intraperitoneal administration in mice.[7]
-
Dose Selection: Dose-ranging studies would be necessary to determine the effective and non-toxic dose range. Available LD50 data for this compound A0 in mice (intraperitoneal) is 44 mg/kg, providing a reference for toxicity.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and fluconazole are visualized below.
This compound: Pore Formation in the Fungal Cell Membrane
This compound, as a polyene antifungal, directly interacts with ergosterol in the fungal cell membrane. This binding leads to the formation of pores or channels, disrupting the membrane's integrity and causing leakage of essential intracellular components, ultimately leading to cell death.
Fluconazole: Inhibition of Ergosterol Biosynthesis
Fluconazole targets the fungal enzyme lanosterol 14-α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. By inhibiting this enzyme, fluconazole prevents the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. This disrupts membrane function and inhibits fungal growth.[8][9]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo antifungal efficacy study.
Conclusion
Fluconazole is a well-characterized antifungal with a significant body of in vivo efficacy data demonstrating its dose-dependent activity against systemic Candida albicans infections. This compound, a polyene antibiotic, operates through a distinct, direct membrane-disrupting mechanism. While historical data suggests its potential as an effective antifungal, there is a notable lack of recent, detailed in vivo studies in models of systemic candidiasis that would allow for a direct, quantitative comparison with fluconazole. Future research focusing on the in vivo pharmacodynamics of this compound using standardized models would be invaluable for a more definitive comparative assessment. This guide highlights the current state of knowledge and underscores the need for further investigation into the in vivo potential of this compound.
References
- 1. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. niaid.nih.gov [niaid.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo efficacy of antifungal oxoaporphine alkaloids in experimental disseminated candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Pharmacological properties of water-soluble this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Validating the Channel-Forming Properties of Levorin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the channel-forming properties of Levorin derivatives with other polyene macrolide antibiotics, supported by experimental data. The information is intended to assist researchers in evaluating these compounds for potential applications in drug development and other scientific investigations.
Introduction to this compound and its Channel-Forming Properties
This compound, a polyene macrolide antibiotic, is known to interact with sterols in cell membranes, leading to the formation of ion channels and a subsequent increase in membrane permeability. This mechanism is central to its antifungal activity. Unlike the well-studied Amphotericin B, which predominantly forms anion-selective channels, this compound and its derivatives are characterized by their formation of cation-selective channels. This fundamental difference in ion selectivity is attributed to the variations in the number of carbonyl and carboxyl groups within their molecular structures.
The channel-forming activity of this compound A2, a key derivative, is significantly more pronounced in membranes containing ergosterol, the primary sterol in fungal cell membranes, as compared to those containing cholesterol, the main sterol in mammalian cells. This preference suggests a potential for selective antifungal action. Studies have shown that the conductance induced by this compound A2 in ergosterol-containing membranes can be one to two orders of magnitude higher than in cholesterol-containing membranes, highlighting its targeted activity.[1]
Comparative Analysis of Channel-Forming Properties
To facilitate a clear comparison, the following table summarizes the key quantitative parameters of ion channels formed by this compound A2 and the widely studied Amphotericin B.
| Property | This compound A2 | Amphotericin B | Reference Compound/Alternative |
| Ion Selectivity | Cation-selective | Anion-selective | Gramicidin A (Cation-selective) |
| Single-Channel Conductance | ~10 pS (in 1 M KCl) | ~4-7 pS (in 1 M KCl) | Nystatin (~1.5-4 pS in 1M KCl) |
| Predominant Permeant Ions | K+, Na+, Cs+, Li+ | Cl-, NO3- | K+, Na+ (Gramicidin A) |
| Effect of Sterol | Higher conductance in ergosterol-containing membranes | Higher conductance in ergosterol-containing membranes | Dependent on specific compound |
| Channel Lifetime (Mean Open Time) | Data not readily available in English literature | Milliseconds to seconds | Varies widely |
Experimental Protocols for Validation
The validation of channel-forming properties of this compound derivatives and other polyene antibiotics primarily relies on electrophysiological techniques, most notably the planar lipid bilayer (BLM) method and patch-clamp recordings.
Planar Lipid Bilayer (BLM) Electrophysiology
This technique is fundamental for characterizing the properties of ion channels in a controlled, artificial membrane environment.
Methodology:
-
Bilayer Formation: A lipid bilayer is formed across a small aperture (typically 20-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments. The bilayer can be formed by various techniques, including the painting method (e.g., using a solution of diphytanoylphosphatidylcholine in n-decane) or the folding method from lipid monolayers. For comparative studies mimicking fungal and mammalian membranes, bilayers are typically composed of a mixture of a phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) and a sterol (ergosterol for fungal or cholesterol for mammalian). A common molar ratio is 67:33 (phospholipid:sterol).
-
Drug Application: this compound or its derivative, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), is added to one or both aqueous compartments bathing the bilayer.
-
Data Acquisition: Ag/AgCl electrodes are placed in each compartment to apply a transmembrane potential (voltage clamp) and record the resulting ionic current. The current is amplified and digitized for analysis.
-
Single-Channel Analysis: At low concentrations of the channel-forming agent, discrete, step-like changes in the current can be observed, which correspond to the opening and closing of individual ion channels. The amplitude of these steps at a given voltage allows for the calculation of the single-channel conductance (G = I/V, where I is the current and V is the voltage).
-
Ion Selectivity Measurement: To determine ion selectivity, a salt gradient is established across the bilayer (e.g., 1 M KCl on one side and 0.1 M KCl on the other). The reversal potential (the voltage at which the net current flow is zero) is measured. The permeability ratio of different ions can then be calculated using the Goldman-Hodgkin-Katz (GHK) equation.
Visualizing the Experimental Workflow and Channel Formation
To better illustrate the processes involved in validating the channel-forming properties of this compound derivatives, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Navigating the Disposal of Levorin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of Levorin, based on general principles of chemical waste management. In the absence of a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound, it is imperative to treat the substance as a potentially hazardous chemical and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is crucial to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Body Protection: A laboratory coat is mandatory to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be worn.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible in the event of an emergency.
General Disposal Plan and Step-by-Step Guidance
The disposal of this compound and any associated contaminated materials must be managed in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: In the absence of specific data, treat all this compound waste as hazardous.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department. Keep solid and liquid waste in separate, designated containers.[1]
Step 2: Waste Collection and Labeling
-
Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled liquid hazardous waste container.[1]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1]
Step 3: Storage of Hazardous Waste
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Utilize secondary containment to prevent the spread of material in case of a leak.[1]
-
Keep waste containers closed at all times, except when adding waste.[1]
Step 4: Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for the collection and disposal of the waste.[2]
-
Provide all necessary documentation, including the chemical name and quantity of the waste.
Step 5: Disposal of Empty Containers
-
Empty containers that once held this compound should also be managed as hazardous waste unless they have been properly decontaminated.[1]
-
A common decontamination procedure is to triple-rinse the container with a suitable solvent. The rinsate from this process must be collected and disposed of as liquid hazardous waste.[2] Consult your EHS department for the appropriate solvent and procedure.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically related to the disposal procedures for this compound. It is recommended to adhere to the general guidelines for chemical waste and consult with your institution's EHS department for any internal standards or requirements.
Experimental Protocols
Detailed experimental protocols for the inactivation or disposal of this compound are not available in the reviewed literature. Any attempt to neutralize or alter the chemical properties of this compound for disposal should only be conducted by trained professionals under the direct guidance of the EHS department and with a validated protocol.
This compound Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these general guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.
References
Personal protective equipment for handling Levorin
For Immediate Use by Laboratory Professionals
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling Levorin (also known as Candicidin). Given the conflicting safety information available for this compound, this document adopts a conservative approach to ensure the highest level of safety for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
Due to the potential hazards associated with this compound, including potential for harm if swallowed, in contact with skin, or inhaled, a comprehensive personal protective equipment strategy is mandatory.
Summary of Required Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | Provides an extra layer of protection against skin contact. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the work area. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes, aerosols, and airborne powder. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. | Essential for handling powdered this compound to prevent inhalation of fine particles. |
| Body Protection | Disposable, solid-front barrier gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Foot Protection | Disposable, slip-resistant shoe covers. | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe handling of this compound. All handling of powdered this compound must occur within a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Preparation and Pre-Handling:
-
Ensure a properly calibrated analytical balance is placed within a containment device (e.g., fume hood).
-
Verify that a well-stocked cytotoxic spill kit is readily accessible before beginning any work.
-
Prepare a decontamination solution, such as 70% isopropyl alcohol.
-
-
Weighing and Aliquoting Solid this compound:
-
Don all required PPE as specified in the table above.
-
Carefully weigh the desired amount of this compound powder on a weigh boat using a calibrated analytical balance inside a fume hood.
-
Record the exact weight.
-
-
Dissolving and Solution Handling:
-
Transfer the weighed powder to a suitable container (e.g., conical tube).
-
Add the desired solvent in a slow and controlled manner to avoid splashing.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
-
Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that came into contact with this compound using the prepared decontamination solution.
-
Properly doff and dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Exposure Plan
Immediate and appropriate action is required in the event of accidental exposure to this compound.
-
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.
-
Seek medical attention if irritation or other symptoms develop.
-
-
Eye Contact:
-
Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses, if present and easy to do so.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.[1]
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure. This compound waste should be treated as hazardous chemical waste.
-
Waste Segregation:
-
Unused this compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
-
Contaminated Materials: All items that have come into contact with this compound (e.g., gloves, gowns, shoe covers, weigh boats, pipette tips) must be considered hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container.
-
-
Waste Collection and Storage:
-
Place all contaminated disposable PPE and other solid waste in a designated, leak-proof hazardous waste bag or container immediately after use.
-
Store all hazardous waste containers in a designated and secure area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of all this compound-contaminated waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not dispose of this compound or its waste down the drain or in the regular trash.[2][3][4][5]
-
Quantitative Data
No established Occupational Exposure Limit (OEL) for this compound has been identified. Therefore, it is crucial to handle it as a potent compound and minimize all potential exposure.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
This protocol outlines a representative method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain, such as Candida albicans.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline or RPMI-1640 medium.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
Dilute the standardized suspension to the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL) in RPMI-1640 medium.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for fungal growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus.
-
Visualizations
Caption: Standard operational workflow for handling this compound.
Caption: Step-by-step plan for the safe disposal of this compound waste.
References
- 1. Frontiers | Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain [frontiersin.org]
- 2. Frontiers | Antifungal Activity and Mechanism of Action of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp. [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
